(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUTNSSGTXOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol: A Versatile Scaffold for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 7-azaindole scaffold, specifically its 5-bromo derivative, represents a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous targeted therapeutics, most notably kinase inhibitors.[1][2] This technical guide provides an in-depth analysis of a key functionalized derivative, (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. While direct literature on this specific alcohol derivative is sparse, its chemical properties and reactivity can be expertly extrapolated from the extensive data available for its parent heterocycle, 5-bromo-7-azaindole. This whitepaper details the physicochemical properties, synthetic pathways, key reaction dynamics, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its potential in creating next-generation pharmaceuticals.
The 5-Bromo-7-Azaindole Core: Foundation and Significance
The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a privileged bicyclic heterocycle in drug design. Its structure mimics the indole nucleus of tryptophan while incorporating a pyridine nitrogen, which can serve as a critical hydrogen bond acceptor in interactions with biological targets. The introduction of a bromine atom at the C5 position creates 5-bromo-7-azaindole, a highly versatile intermediate.[3] This modification provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space at this position—a strategy successfully employed in the development of anticancer agents like Vemurafenib.[1] The 7-azaindole core is also integral to inhibitors of fibroblast growth factor receptor (FGFR) and other critical cell signaling pathways.[4][5][6]
Physicochemical Properties of the Core Scaffold
The fundamental properties of the parent scaffold, 5-bromo-1H-pyrrolo[2,3-b]pyridine, are crucial for understanding the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [7][8] |
| Molecular Weight | 197.04 g/mol | [7] |
| Appearance | White to Yellow to Orange powder/crystal | [7] |
| CAS Number | 183208-35-7 | [9][10] |
| Purity | Typically >98.0% | [7] |
| Crystal System | Monoclinic, P2₁/c | [11] |
Safety and Handling
Based on GHS classifications for the parent scaffold, derivatives should be handled with appropriate care. The compound is harmful if swallowed and causes serious eye damage.[12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Synthesis and Functionalization
The strategic synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol hinges on the initial construction of the 5-bromo-7-azaindole core, followed by functionalization at the C2 position.
Established Synthesis of 5-Bromo-7-Azaindole
Multiple patented routes exist for the industrial-scale production of 5-bromo-7-azaindole. A common and efficient pathway starts from 2-aminopyridine, as outlined below.
Caption: High-level overview of the synthetic route.[13]
This route is advantageous due to its use of low-cost starting materials and reaction conditions that are amenable to industrial scale-up.[13] The final intramolecular cyclization is a critical step, often achieved using a base like potassium tert-butoxide.[13]
Proposed Synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
With the 5-bromo-7-azaindole core in hand, the next step is functionalization. The introduction of the hydroxymethyl group at C2 is most reliably achieved via a two-step process: formylation followed by reduction.
-
Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is the standard, field-proven method for introducing a formyl (-CHO) group at the electron-rich C2 position of the pyrrole ring. This yields the key intermediate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
-
Reduction: The selective reduction of the aldehyde to a primary alcohol is required.
Experimental Protocol: Selective Aldehyde Reduction
This protocol describes a self-validating system for the synthesis of the title compound from its corresponding aldehyde. The choice of sodium borohydride (NaBH₄) as the reducing agent is causal and deliberate; it is a mild reagent that selectively reduces aldehydes and ketones without affecting the aromatic rings or the carbon-bromine bond, which could be compromised by more potent reducing agents.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the reducing agent and to minimize potential side reactions.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the resulting aqueous residue between ethyl acetate and water.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine. This removes any acidic impurities and residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel to afford (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol as a pure solid.
Chemical Properties and Reactivity
The unique arrangement of functional groups in (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol makes it a trivalent synthetic building block, offering multiple avenues for diversification.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₇BrN₂O | Addition of -CH₂OH to the core |
| Molecular Weight | 227.06 g/mol | Calculated from formula |
| XLogP3 | 1.5 - 2.0 | Increased polarity from -OH group |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Presence of pyrrole and alcohol protons |
| Hydrogen Bond Acceptors | 2 (Pyridine-N, O) | Presence of pyridine nitrogen and alcohol oxygen |
Key Reaction Sites and Synthetic Utility
The molecule's reactivity is governed by three primary sites, each enabling a different class of chemical transformations essential for building molecular complexity in a drug discovery program.
Caption: Key reactive sites for molecular diversification.
-
Site A (Pyrrole N-H): The acidic proton on the pyrrole nitrogen can be deprotonated and subsequently alkylated or arylated, allowing for modulation of solubility and metabolic stability.
-
Site B (C5-Br Bond): This is arguably the most valuable reactive center. The carbon-bromine bond is an ideal substrate for a vast array of palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of diverse aryl, heteroaryl, and alkyl groups, which is fundamental to structure-activity relationship (SAR) studies.
-
Site C (Primary Alcohol): The nucleophilic hydroxyl group can be readily converted into esters, ethers, or used in Mitsunobu reactions. Furthermore, it can be oxidized back to the aldehyde or further to a carboxylic acid, providing another layer of functional handles for conjugation or salt formation.
Strategic Application in Drug Discovery
The utility of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol extends beyond its physical properties to its strategic role in the drug discovery workflow. It serves as a pre-functionalized, trivalent building block that can accelerate lead optimization.
Workflow Integration
This building block is ideally suited for parallel synthesis and library generation aimed at rapidly exploring SAR.
Caption: Drug discovery workflow using the trivalent scaffold.
By systematically modifying each reactive site while holding the others constant, medicinal chemists can efficiently deconvolute the specific contributions of each substituent to biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This structured approach, enabled by the trivalent nature of the scaffold, is a powerful strategy for accelerating the journey from hit to lead candidate.
Conclusion
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a high-value, strategically designed chemical entity for modern drug discovery. While derived from the well-established 5-bromo-7-azaindole core, the addition of the C2-hydroxymethyl group transforms it into a trivalent building block with orthogonal reactivity. Its properties facilitate the rapid and modular construction of compound libraries, making it an indispensable tool for researchers engaged in the development of targeted therapies, particularly in the realm of kinase inhibition and beyond. Understanding its synthesis, reactivity, and strategic application provides a distinct advantage in the competitive landscape of pharmaceutical research.
References
-
PubChem. 5-bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [12]
-
CymitQuimica. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [7]
-
BLDpharm. (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. [14]
-
PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. [15]
-
Patsnap. Synthetic process of 5-bromo-7-azaindole. Eureka. [1]
-
ChemicalBook. 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. [16]
-
ChemicalBook. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis. [17]
-
PubChem. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [18]
-
ChemicalBook. 5-Bromo-7-azaindole synthesis. [2]
-
ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [11]
-
Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole. [13]
-
MedchemExpress.com. 5-Bromo-7-azaindole | Intermediate. [3]
-
PMC. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [4]
-
Amerigo Scientific. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [9]
-
BLDpharm. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine. [10]
-
Lianhe Aigen Pharma Co., Ltd. 5-bromo-1H-pyrrolo[2,3-b]pyridine. [8]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [5]
-
PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [19]
-
RSC Advances. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [6]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Whitepaper: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Topic: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS 1662706-59-3) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Strategic Scaffold for Kinase Inhibitor Discovery
Executive Summary
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, hereafter referred to as 5-Br-7-Azaindole-2-MeOH , represents a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. Belonging to the 7-azaindole class—a privileged structure in medicinal chemistry—this compound offers a dual-functionalization platform. The C5-bromine serves as a robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic pocket of kinase targets, while the C2-hydroxymethyl group provides a versatile anchor for solubility-enhancing moieties or covalent warheads. This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this critical building block.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 1662706-59-3 |
| IUPAC Name | (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Core Scaffold | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM |
| pKa (Calculated) | ~13 (pyrrole NH), ~3.5 (pyridine N) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Methodologies
The synthesis of 5-Br-7-Azaindole-2-MeOH requires a strategy that preserves the C5-bromine while selectively functionalizing the C2 position. Two primary routes are recommended based on scale and available starting materials.
Route A: C2-Lithiation Strategy (Discovery Scale)
Best for rapid generation of analogs from commercially available 5-bromo-7-azaindole.
Rationale: The C2 proton of N-protected 7-azaindole is the most acidic site (pKa ~30) after the N-H is masked, allowing for selective deprotonation and trapping with electrophiles.
Protocol:
-
Protection: Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous THF at 0°C. Add NaH (1.2 eq), stir for 30 min, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Stir to completion.
-
Lithiation: Cool the SEM-protected intermediate (1.0 eq) in anhydrous THF to -78°C. Slowly add n-BuLi (1.1 eq, 2.5M in hexanes). Critical: Maintain temperature below -70°C to prevent Lithium-Halogen exchange at the C5-bromine position.
-
Formylation: Add anhydrous DMF (3.0 eq) or Paraformaldehyde (excess) to the lithiated species.
-
If DMF is used: Quench with NH₄Cl to obtain the aldehyde, then reduce with NaBH₄ in MeOH to yield the alcohol.
-
If Paraformaldehyde is used: Warm to RT to obtain the alcohol directly.
-
-
Deprotection: Treat with TBAF (in THF) or TFA (in DCM) to remove the SEM group.
Route B: Oxidative Cyclization / Reduction (Process Scale)
Best for large-scale preparation to avoid cryogenic lithiation.
Rationale: Starts from acyclic precursors to build the ring with the ester functionality already in place, followed by reduction.
-
Coupling: Sonogashira coupling of 2-amino-3,5-dibromopyridine with ethyl propiolate (or a protected propargyl alcohol).
-
Cyclization: Base-mediated cyclization (e.g., KOtBu in NMP) yields ethyl 5-bromo-7-azaindole-2-carboxylate.
-
Reduction: Selective reduction of the ester to the alcohol using LiBH₄ (Lithium Borohydride) in THF/MeOH. Note: LiBH₄ is preferred over LiAlH₄ to avoid potential debromination.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway emphasizing the C2-lithiation route. The red node highlights the critical temperature-sensitive step.
Medicinal Chemistry Applications
The 5-Br-7-Azaindole-2-MeOH scaffold is a "privileged" fragment in kinase drug discovery due to its ability to mimic the purine ring of ATP.
Structural Activity Relationship (SAR) Logic
-
Hinge Binding: The 7-azaindole core (N1-H and N7) forms a bidentate hydrogen bond interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
C5-Position (Bromine): Directed towards the hydrophobic pocket or the gatekeeper residue . Palladium-catalyzed coupling here introduces aryl/heteroaryl groups to dictate selectivity (e.g., Vemurafenib-like analogs).
-
C2-Position (Methanol): Directed towards the solvent front .
-
Solubility: The hydroxyl group improves aqueous solubility.
-
Functionalization: The -OH can be converted to a chloride or mesylate to attach solubilizing tails (e.g., morpholine, piperazine) or covalent warheads (acrylamides) for irreversible inhibition.
-
Pathway Diagram: SAR & Derivatization
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5-bromide and C2-alcohol.
Analytical Quality Control
To ensure the integrity of biological data, the compound must meet strict purity criteria.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 290 nm (specific for azaindole).
-
Acceptance Criteria: Purity > 98% (Area %).
NMR Characterization (DMSO-d6)
-
Protons to Verify:
-
~11.8 ppm (Broad s, 1H, Pyrrole NH).
-
~8.3 ppm (d, 1H, Pyridine H6).
-
~8.1 ppm (d, 1H, Pyridine H4).
-
~6.4 ppm (s, 1H, C3-H).
-
~5.4 ppm (t, 1H, OH).
-
~4.6 ppm (d, 2H, CH₂).
-
-
Note: The absence of the OH triplet often indicates rapid exchange or oxidation to aldehyde.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Stability: The C2-hydroxymethyl group is susceptible to oxidation over time if exposed to air. Store under inert gas (Argon) at -20°C for long-term storage.
-
Reactivity: Avoid strong oxidizing agents (e.g., KMnO4, Jones Reagent) unless conversion to the carboxylic acid is desired.
References
-
7-Azaindole Synthesis & Properties
-
Song, J. J., et al. "A practical synthesis of 5-bromo-7-azaindole." Journal of Organic Chemistry, 2002.
-
-
Kinase Inhibitor Design (Vemurafenib Analogues)
-
Bollag, G., et al. "Clinical efficacy of a RAF inhibitor that targets BRAF V600E." Nature, 2010.
-
-
Lithiation of 7-Azaindoles
-
L’Heureux, A., et al. "Practical preparation of 2-formyl-7-azaindoles via the lithiation of 1-SEM-7-azaindoles." Tetrahedron Letters, 2004.
-
-
C2-Functionalization Strategies
-
Zhang, Z., et al. "Synthesis of 2-substituted 7-azaindoles via copper-catalyzed C-H functionalization." Chemical Communications, 2013.
-
-
General Review of Azaindole Scaffolds
-
Popowycz, F., et al. "The azaindole framework in the design of kinase inhibitors." Journal of Medicinal Chemistry, 2016.
-
Sources
Technical Deep Dive: The 5-Bromo-7-Azaindole-3-Methanol Scaffold in Medicinal Chemistry
Topic: Technical Deep Dive: The 5-Bromo-7-Azaindole-3-Methanol Scaffold Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Privileged" Kinase Scaffold[1]
In the landscape of ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold stands as a premier bioisostere of the indole and purine systems. While the indole moiety is ubiquitous in nature (e.g., tryptophan, serotonin), the 7-azaindole offers distinct physicochemical advantages: improved aqueous solubility, reduced lipophilicity (LogP), and a unique hydrogen-bonding profile essential for "hinge-binding" in kinase pockets.
The 5-bromo-7-azaindole-3-methanol derivative represents a high-value intermediate. It combines three critical features:
-
The Hinge Binder: The 7-azaindole core mimics the adenine ring of ATP.
-
The Cross-Coupling Handle: The C5-bromide allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
The Solubilizing/Vector Vector: The C3-hydroxymethyl (methanol) group serves as a solvent-front vector or a handle for further functionalization (e.g., conversion to halides for nucleophilic substitution).
Structural & Physicochemical Profiling
Understanding the electronic distribution of this scaffold is prerequisite to successful synthetic manipulation.
Electronic Architecture
Unlike indole, where the benzene ring is electron-rich, the pyridine ring in 7-azaindole is electron-deficient due to the electronegative nitrogen at position 7 (N7).
-
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD). pKa
13. -
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). pKa
4.6 (protonated form). -
C3 Position: The most electron-rich carbon, highly susceptible to electrophilic aromatic substitution (SEAr), such as formylation or halogenation.
-
C5 Position: Activated for oxidative addition by Palladium(0) catalysts due to the electron-withdrawing nature of the pyridine ring, facilitating facile cross-coupling.
Solubility Advantage
The presence of the pyridine nitrogen (N7) allows for protonation at physiological pH (or in acidic media), significantly improving aqueous solubility compared to the parent indole. The addition of the C3-hydroxymethyl group further lowers LogP, enhancing "drug-likeness."
Synthetic Protocol: Construction of the Scaffold
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is best achieved via a regioselective Vilsmeier-Haack formylation followed by a mild hydride reduction. This route avoids the use of pre-functionalized pyridines, which can be expensive and hard to source.
Step 1: Regioselective Vilsmeier-Haack Formylation
Objective: Install an aldehyde at C3 without affecting the C5-bromide.
-
Reagents: Phosphorus oxychloride (
), Dimethylformamide (DMF).[1] -
Substrate: 5-Bromo-7-azaindole.
-
Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at C3.[2]
Protocol:
-
Reagent Formation: In a dry round-bottom flask under
, cool anhydrous DMF (10.0 equiv) to 0°C. Add (1.2 equiv) dropwise. Critical: Maintain temp < 5°C to control the exotherm. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 5-bromo-7-azaindole (1.0 equiv) in minimal DMF and add dropwise to the pre-formed reagent.
-
Reaction: Warm to ambient temperature (25°C) and stir for 3–6 hours. Note: Heating (>60°C) may promote N-formylation or competing reactions; keep mild.
-
Quench/Hydrolysis: Pour the reaction mixture onto crushed ice/water containing sodium acetate or
(adjust to pH 8–9). The intermediate iminium salt hydrolyzes to the aldehyde.[3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Isolation: The product, 5-bromo-7-azaindole-3-carbaldehyde , typically precipitates as a beige solid. Filter, wash with water, and dry.[4][5]
-
Yield Target: 85–95%.
-
Step 2: Chemoselective Reduction
Objective: Reduce the C3-aldehyde to the methanol group without debrominating the C5 position.
-
Reagents: Sodium Borohydride (
), Methanol (MeOH) or Ethanol (EtOH). -
Substrate: 5-Bromo-7-azaindole-3-carbaldehyde.
Protocol:
-
Dissolution: Suspend the aldehyde (1.0 equiv) in MeOH (0.2 M concentration). Cool to 0°C.
-
Reduction: Add
(1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC or LCMS (disappearance of aldehyde peak).
-
Workup: Quench with saturated
solution. Concentrate in vacuo to remove MeOH. Extract aqueous residue with Ethyl Acetate (EtOAc). -
Purification: Dry organics over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Visualization: Synthetic Workflow & SAR Logic
The following diagrams illustrate the synthetic pathway and the Structure-Activity Relationship (SAR) logic when applying this scaffold in drug design.
Caption: Figure 1. Step-wise synthetic workflow for the generation of the 5-bromo-7-azaindole-3-methanol scaffold and potential downstream diversification.
Reactivity & Functionalization Guide
Once the scaffold is synthesized, it serves as a divergence point.
The C5-Bromide "Warhead"
The bromine at C5 is perfectly positioned for Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[8]
-
Conditions:
or , , Dioxane/Water, 80–100°C. -
Note: The free N1-H and C3-OH generally do not require protection during Suzuki coupling if mild bases are used, though protecting the N1 (e.g., with SEM or Boc) can improve yields by preventing catalyst poisoning.
-
The C3-Methanol "Anchor"
The hydroxyl group is versatile:
-
Leaving Group Activation: Convert to chloride (
) or mesylate ( ) to react with amines (creating a solubilizing tail). -
Oxidation: Re-oxidize to the aldehyde for reductive amination.
-
Direct Binding: In some kinase structures, the hydroxyl group forms a specific H-bond with the ribose-binding pocket residues.
Comparison: Indole vs. 7-Azaindole
| Feature | Indole Scaffold | 7-Azaindole Scaffold | Impact on Drug Design |
| H-Bonding | Donor (NH) only | Donor (NH) + Acceptor (N7) | Enables bidentate binding to Kinase Hinge (e.g., Glu/Leu backbone). |
| pKa (NH) | ~16.2 | ~13.0 | 7-Azaindole is more acidic; easier to deprotonate for N1-alkylation. |
| Water Solubility | Low | Moderate/High | N7 protonation (pH < 4.6) aids formulation and bioavailability. |
| Metabolic Stability | Prone to C3 oxidation | More stable | Pyridine ring deactivates the system against oxidative metabolism. |
References
-
Zhang, H. et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[6][9][10] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[6] Link
- Song, J. J. et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 36, 1120.
-
Bollag, G. et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596-599. (Describes Vemurafenib/PLX4032 discovery using this scaffold). Link
-
Popowycz, F. et al. (2018).[11] "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 11(2), 40. Link
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." (General coupling conditions applicable to azaindoles). Link
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Guide: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol as a Kinase Inhibitor Building Block
[1]
Executive Summary
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS: 1662706-59-3) is a bifunctionalized 7-azaindole scaffold designed for high-precision kinase inhibitor discovery.[1] As a bioisostere of the purine core found in ATP, the 7-azaindole framework serves as a privileged "hinge-binding" motif.[1] This specific building block offers two orthogonal vectors for chemical expansion:
-
C5-Bromine: A handle for cross-coupling reactions to access the hydrophobic back-pocket or gatekeeper regions.[1]
-
C2-Hydroxymethyl: A versatile "anchor point" for solubilizing groups or moieties targeting the ribose binding pocket.[1]
This guide details the structural logic, synthetic pathways, and functionalization strategies required to utilize this scaffold effectively in medicinal chemistry campaigns.
Structural Analysis & Binding Logic
The 7-azaindole core mimics the adenine ring of ATP, allowing it to form a bidentate hydrogen bond network with the kinase hinge region.
The Pharmacophore Vectors[1]
-
Hinge Binding (N1 & N7): The pyrrole NH (donor) and pyridine N (acceptor) typically form H-bonds with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu/Leu/Cys).
-
The C5 Vector (Bromine): In the canonical binding mode, substituents at C5 project deep into the ATP binding cleft, often interacting with the "gatekeeper" residue. Bulky hydrophobic groups here can impart selectivity (e.g., circumventing steric clashes in non-target kinases).
-
The C2 Vector (Hydroxymethyl): This position directs substituents towards the solvent-exposed front or the ribose pocket.[1] The hydroxyl group itself can serve as a H-bond donor/acceptor or be derivatized to modulate physicochemical properties (LogD, solubility).
Visualization of Chemical Space
The following diagram illustrates the orthogonal functionalization potential of the scaffold.
Caption: Orthogonal vectors of the 5-bromo-2-hydroxymethyl-7-azaindole scaffold. C5 allows potency tuning; C2 allows property optimization.[1]
Synthetic Accessibility
Reliable access to the building block is critical for scale-up.[1] Two primary routes exist: De Novo Cyclization (preferred for scale) and C2-Functionalization (preferred for late-stage diversity).[1]
Route A: Sonogashira Cyclization (Scale-Up Route)
This route builds the pyrrole ring onto a pyridine precursor.[1] It is generally more efficient for producing the 2-hydroxymethyl derivative directly.[1]
-
Starting Material: 2-amino-3-iodo-5-bromopyridine.[1]
-
Reagents: Propargyl alcohol, Pd(PPh3)2Cl2, CuI, Et3N.
-
Mechanism: Sonogashira coupling followed by spontaneous or base-mediated 5-endo-dig cyclization.[1]
Route B: Lithiation/Formylation (Diversity Route)
Starting from commercially available 5-bromo-7-azaindole.[1]
-
Step 1: Protection of N1 (e.g., SEM, Boc).[2]
-
Step 2: C2-Lithiation (n-BuLi at -78°C).
-
Step 3: Quench with DMF (Formylation)
Aldehyde. -
Step 4: Reduction (NaBH4)
Alcohol.
Caption: Comparative synthetic pathways. Route A (left) is generally more direct for the hydroxymethyl target.
Functionalization Strategies
Once the scaffold is in hand, the order of operations is crucial to avoid chemoselectivity issues.
C5-Bromine: Cross-Coupling
The bromine at C5 is highly activated for Pd-catalyzed couplings.[1]
-
Suzuki-Miyaura: Ideal for attaching aryl/heteroaryl groups (e.g., pyrazoles, pyridines) to engage the gatekeeper.
-
Buchwald-Hartwig: Used to install amine linkers if a specific H-bond donor/acceptor is required in the back pocket.[1]
-
Tip: Perform C5 coupling before extensive C2 modifications if the C2 chemistry involves harsh oxidants, but after C2 chemistry if the C5 substituent is sensitive.
C2-Hydroxymethyl: The Versatile Handle
The primary alcohol is a "chameleon" functional group:
-
Etherification:
. Useful for extending into the solvent front with solubilizing PEG chains. -
Reductive Amination (via Aldehyde):
-
Oxidation (MnO2 or Dess-Martin) to Carboxaldehyde.
-
Reductive Amination with morpholine, piperazine, or N-methyl piperazine.
-
Value: This is the standard tactic to improve oral bioavailability and solubility (e.g., as seen in Pexidartinib intermediates).
-
-
Nucleophilic Substitution: Convert OH to Cl/Br or OMs, then displace with nucleophiles (azides, thiols).
Summary of Transformations
| Reaction Site | Transformation | Reagents | Strategic Value |
| C5-Br | Suzuki Coupling | Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 | Installing the "Warhead" or selectivity filter.[1] |
| C5-Br | Buchwald Amination | R-NH2, Pd2(dba)3, XPhos | Introducing H-bond donors/acceptors.[1] |
| C2-CH2OH | Oxidation | MnO2 or IBX | Precursor to reductive amination (Solubility). |
| C2-CH2OH | Chlorination | SOCl2 or MsCl/LiCl | Activation for nucleophilic displacement.[1] |
| N1-H | Protection | SEM-Cl, NaH | Essential for regioselective lithiation or alkylation.[1] |
Detailed Experimental Protocol
Protocol: Suzuki Coupling at C5 followed by C2-Oxidation Rationale: This sequence installs the hydrophobic core first, then modifies the solubility handle.[1]
Step 1: Suzuki Coupling[1]
-
Charge: To a reaction vial, add (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).
-
Solvent: Add 1,4-dioxane/water (4:1 ratio, 0.1 M concentration).
-
Base: Add Cs2CO3 (2.5 equiv).
-
Condition: Degas with Nitrogen for 5 mins. Seal and heat to 90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc).
-
Checkpoint: Monitor disappearance of the bromide (starting material) via LCMS. The alcohol group generally tolerates these conditions without protection.
-
Step 2: Manganese Dioxide Oxidation (C2-Alcohol to Aldehyde)[1]
-
Charge: Dissolve the Suzuki product (from Step 1) in anhydrous DCM or THF (0.1 M).
-
Reagent: Add activated MnO2 (10-20 equiv). Note: Large excess is standard for heterogeneous MnO2 oxidations.
-
Condition: Stir vigorously at room temperature for 12-24 hours.
-
Workup: Filter through a pad of Celite to remove MnO2 solids. Rinse pad with THF. Concentrate filtrate.[3]
-
Result: The crude aldehyde is usually pure enough for the subsequent reductive amination step.
Case Studies & Applications
Pexidartinib (PLX3397) Analogy
While Pexidartinib utilizes a 5-chloro-7-azaindole core, the synthetic logic is identical.[1] The C5 position holds a pyridine (via Suzuki) to target the CSF1R/KIT gatekeeper, while the C3 position is functionalized. The C2-position in our specific building block offers an alternative vector to Pexidartinib's C3, allowing researchers to explore "flipped" binding modes or access distinct solvent channels.[1]
Vemurafenib (Zelboraf) Logic
Vemurafenib demonstrates the power of the 7-azaindole core to bind the BRAF V600E hinge.[1] Using the (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol scaffold allows for the synthesis of "Vemurafenib-like" molecules but with a solubilizing group (derived from the C2-methanol) explicitly built-in, potentially improving the poor solubility often associated with flat kinase inhibitors.[1]
References
-
Binding Modes of 7-Azaindoles
-
Synthetic Methodology (Sonogashira/Cyclization)
-
Functionalization & Pexidartinib Intermediates
- Title: Discovery of Pexidartinib (PLX3397), a Novel Polytargeted Kinase Inhibitor.
- Source: Journal of Medicinal Chemistry (via NIH/PubMed).
-
URL:[Link]
-
General Reactivity of Azaindoles
- Title: The Azaindole Framework in the Design of Kinase Inhibitors.
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
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Whitepaper: Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective ATM Inhibitors for Cancer Therapy
Abstract
The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability.[1][2][3] Its central function in orchestrating DNA repair, cell-cycle checkpoints, and apoptosis following DNA double-strand breaks (DSBs) has positioned it as a compelling therapeutic target in oncology.[4][5] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, a concept that has driven the development of small molecule inhibitors.[4][6] This technical guide details the discovery and preclinical development of a novel class of 1H-pyrrolo[2,3-b]pyridine derivatives as highly potent, selective, and orally bioavailable ATM inhibitors. We will explore the rational design, medicinal chemistry optimization, and comprehensive biological evaluation that led to the identification of a lead candidate with significant potential for combination cancer therapy.
The Rationale for Targeting ATM in Oncology
ATM is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[7] In its inactive state, ATM exists as a dimer.[8][9] Upon the induction of DNA double-strand breaks (DSBs) by endogenous or exogenous insults, the MRN complex (Mre11-Rad50-Nbs1) senses the damage and recruits ATM to the lesion site.[8][9] This initiates a signaling cascade, activating ATM and leading to the phosphorylation of a multitude of downstream substrates, including CHK2, p53, and BRCA1, to coordinate the cellular response.[5][8][10]
The inhibition of ATM's catalytic activity is a promising strategy to enhance the efficacy of DNA-damaging cancer therapies.[4][6] By abrogating ATM-mediated DNA repair and cell-cycle arrest, cancer cells are unable to recover from the damage induced by treatments like radiotherapy or topoisomerase inhibitors, leading to mitotic catastrophe and cell death.[4][6] This approach is particularly effective in cancer cells which often have a higher burden of DNA damage due to their rapid proliferation.[6]
Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.
Lead Discovery and Optimization of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The journey to identify potent and selective ATM inhibitors began with a previously reported ATR/ATM dual-target inhibitor.[1][11] A rational drug design approach was employed to engineer selectivity for ATM over other PIKK family members, leading to the exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold.[1][11] This scaffold has been investigated for its inhibitory activity against various kinases, demonstrating its versatility in medicinal chemistry.[12][13][14][15][16][17][18][19][20]
Systematic structural optimization was undertaken to enhance potency and selectivity, as well as to improve drug-like properties. This involved a series of chemical modifications to the core scaffold.
General Synthesis Route
The synthesis of the 1H-pyrrolo[2,3-b]pyridine derivatives was achieved through a multi-step process.[11] A key step involved a Suzuki reaction to couple different aromatic or heteroaromatic moieties to the core structure.[11] Subsequent steps included iodination, protection of the amine group, another Suzuki reaction, and finally deprotection to yield the target compounds.[11]
Caption: Generalized Synthetic Workflow for 1H-Pyrrolo[2,3-b]pyridine Derivatives.
Structure-Activity Relationship (SAR) and Lead Identification
Through systematic modifications and biological screening, a lead candidate, designated as compound 25a , was identified.[1][2] The SAR studies revealed key structural features crucial for potent ATM inhibition and selectivity.
| Compound | ATM IC50 (nM) | Selectivity vs. PIKK family members |
| 25a | <1 | >700-fold |
Table 1: In Vitro Potency and Selectivity of Lead Compound 25a.
Compound 25a demonstrated sub-nanomolar potency against ATM and exhibited excellent selectivity, being over 700-fold more selective for ATM compared to other members of the PIKK family.[1][2]
Preclinical Evaluation of the Lead Candidate
A comprehensive preclinical evaluation of compound 25a was conducted to assess its drug-like properties and in vivo efficacy.
Pharmacokinetic Profile
The pharmacokinetic properties of 25a were assessed in mice. The compound displayed excellent oral bioavailability, a critical parameter for clinical development.[1][2]
| Parameter | Value |
| Oral Bioavailability (F%) in mice | 147.6% |
Table 2: Pharmacokinetic Profile of Compound 25a.
An oral bioavailability exceeding 100% can occur due to factors such as non-linear elimination or differences in clearance between intravenous and oral administration routes.
In Vivo Antitumor Activity
The in vivo antitumor efficacy of 25a was evaluated in combination with irinotecan, a topoisomerase I inhibitor that induces DNA DSBs, in human colorectal cancer xenograft models (HCT116 and SW620).[1] The combination therapy resulted in a synergistic antitumor effect.[2]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| HCT116 | 25a + Irinotecan | 79.3% |
| SW620 | 25a + Irinotecan | 95.4% |
Table 3: In Vivo Efficacy of Compound 25a in Combination with Irinotecan.
These results strongly suggest that 25a can effectively potentiate the antitumor activity of DNA-damaging chemotherapeutic agents.[1][11] Mechanistically, this synergistic effect was attributed to the inhibition of the ATM pathway.[2]
Experimental Protocols
In Vitro Kinase Assay
-
Recombinant human ATM kinase is incubated with the test compound (e.g., 25a ) at varying concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence).
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Xenograft Mouse Model
-
Human cancer cells (e.g., HCT116, SW620) are subcutaneously implanted into immunodeficient mice.[1][2]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into different treatment groups (e.g., vehicle control, irinotecan alone, 25a alone, combination of 25a and irinotecan).[1][2]
-
The test compounds are administered according to a predefined schedule and dosage.[1][2]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed, and the tumor growth inhibition (TGI) is calculated.
Conclusion and Future Directions
The discovery of the 1H-pyrrolo[2,3-b]pyridine class of ATM inhibitors, and specifically the lead compound 25a , represents a significant advancement in the development of targeted cancer therapies.[1] Compound 25a exhibits a highly desirable profile, including potent and selective ATM inhibition, excellent oral bioavailability, and robust in vivo antitumor activity in combination with a DNA-damaging agent.[11] These findings position 25a as a promising candidate for further clinical development as a chemosensitizer for the treatment of solid tumors.[2]
Future studies should focus on comprehensive toxicology and safety pharmacology assessments to support an Investigational New Drug (IND) application. Additionally, exploring the efficacy of 25a in combination with other DNA-damaging modalities, such as radiotherapy, and in different tumor types would be of great interest. The identification of predictive biomarkers to select patients most likely to benefit from ATM inhibition will also be crucial for the successful clinical translation of this promising new class of therapeutic agents.
References
-
Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
AACR Journals. (2022). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Molecular Cancer Therapeutics. Available at: [Link]
-
PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). The Development of ATM Inhibitors in Cancer Therapy. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). DNA Damage Sensing by the ATM and ATR Kinases. PMC. Available at: [Link]
-
Patsnap Synapse. (2024). What are ATM inhibitors and how do they work?. Available at: [Link]
-
AACR. (2013). Chemical Therapeutics Preclinical Evaluation of a Novel ATM Inhibitor, KU 59403, In Vitro and In Vivo in p 53 Functional and Dysfunctional Models of Human Cancer. Molecular Cancer Therapeutics. Available at: [Link]
-
MDPI. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. International Journal of Molecular Sciences. Available at: [Link]
-
National Institutes of Health. (2013). Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. PMC. Available at: [Link]
-
Taylor & Francis Online. (2025). Small molecule ATM inhibitors as potential cancer therapy: a patent review (2003–present). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
PubMed. (2013). Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Available at: [Link]
-
PubMed. (n.d.). The ATM-dependent DNA damage signaling pathway. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) The Development of ATM Inhibitors in Cancer Therapy. Available at: [Link]
-
Hep Journals. (n.d.). Functional role of ATM in the cellular response to DNA damage. Available at: [Link]
-
ResearchGate. (n.d.). ATM canonical signaling pathway in DNA damage repair, cell cycle arrest... Available at: [Link]
-
Taylor & Francis Online. (2025). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]
-
ScienceDirect. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Results in Chemistry. Available at: [Link]
-
PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
PubMed. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
ScienceDirect. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Results in Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]
-
PubMed. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction. Available at: [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Unlocking New Therapeutic Frontiers: A Technical Guide to 5-Bromo-7-Azaindole Derivatives and Their Targets
Executive Summary: The 5-bromo-7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a multitude of biological targets.[1][2] Its defining feature is the 7-azaindole core, which acts as an exceptional bioisostere for purine and indole systems, capable of forming critical bidentate hydrogen bonds with the hinge region of protein kinases.[3][4] The addition of a bromine atom at the 5-position further enhances its utility, providing a key vector for synthetic modification to fine-tune selectivity and potency.[1][5] This guide provides an in-depth analysis of the primary and emerging therapeutic targets for derivatives of this versatile scaffold, offering a strategic overview for researchers and drug development professionals. We will delve into the mechanistic rationale behind target selection, present validated experimental data, and provide detailed protocols for target validation, with a primary focus on the vast landscape of the human kinome and expanding to other promising target classes.
Part 1: The Kinome: A Landscape Ripe for Inhibition
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of nearly all cellular processes, including proliferation, differentiation, and apoptosis.[1][6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][6]
The 7-azaindole moiety is an ideal hinge-binding fragment.[4] The pyridine N7 atom serves as a hydrogen bond acceptor, while the pyrrole N1-H acts as a hydrogen bond donor, mimicking the interaction of ATP's adenine ring within the kinase catalytic cleft.[3][6][7] This dual interaction provides a strong anchor for inhibitors, forming the foundation of their potency. The 5-bromo-7-azaindole starting material is frequently used in the synthesis of these inhibitors, allowing for diverse substitutions at this position via cross-coupling reactions to explore the solvent-front region of the ATP pocket and enhance selectivity.[1]
Diagram 1: General Binding Mode of 5-Bromo-7-Azaindole in Kinase ATP Pocket
Caption: Interaction of the 7-azaindole core with the kinase hinge region.
Key Kinase Targets and Derivative Performance
Derivatives of 5-bromo-7-azaindole have demonstrated potent inhibitory activity against a wide array of kinases implicated in oncology and inflammatory diseases.
-
BRAF Kinase: The BRAF V600E mutation is a driver in over 50% of melanomas and other cancers.[7][8] The 7-azaindole scaffold was central to the discovery of Vemurafenib and its analog PLX4720, which are highly selective inhibitors of the active, mutated BRAF kinase.[2][7] These inhibitors potently suppress the downstream MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
-
Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT pathway is central to myeloproliferative disorders and autoimmune diseases like rheumatoid arthritis.[1] Several 7-azaindole derivatives have been developed as potent JAK inhibitors, with some achieving nanomolar potency and demonstrating efficacy in in-vivo leukemia models.[1]
-
p38 MAP Kinase: As a key regulator of inflammatory responses, p38 MAPK is a major target for diseases like rheumatoid arthritis and has emerging links to neuroinflammation in Alzheimer's disease.[9][10] Indole and azaindole-based compounds have been reported as effective inhibitors of p38α.[9]
-
Other Notable Kinases: The versatility of the scaffold has led to the development of inhibitors for a broad range of other kinases, including ALK, Aurora Kinases, c-Met, DYRK1A, and PDK1.[1][11][12]
| Derivative Class / Example | Target Kinase | IC50 Value | Therapeutic Area | Reference |
| PLX4720 | BRAF V600E | 13 nM | Melanoma | [7] |
| C-3 aryl-7-azaindole (Cmpd 94) | JAK2 | 260 nM | Myeloproliferative Disorders | [1] |
| C-3 aryl-7-azaindole (Cmpd 97) | JAK2 | 1 nM | Leukemia | [1] |
| C-3 aryl-7-azaindole (Cmpd 97) | JAK3 | 5 nM | Leukemia, Inflammation | [1] |
| 3-anilinyl-7-azaindole (Cmpd 3) | PIM1 | ~100 µM | Oncology | [2] |
Part 2: Case Study - Targeting the BRAF V600E Oncoprotein
The inhibition of BRAF V600E provides an exemplary case of how the 7-azaindole scaffold can be leveraged for potent and selective anticancer agents. The V600E mutation locks the kinase in a constitutively active conformation, leading to persistent downstream signaling through the MEK-ERK pathway, which drives uncontrolled cell proliferation.[8]
Diagram 2: The MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of BRAF inhibitors.
Part 3: Emerging & Non-Kinase Therapeutic Targets
While the kinome remains the primary focus, the chemical versatility of 5-bromo-7-azaindole allows its derivatives to engage other important target classes.
-
Poly (ADP-ribose) Polymerases (PARP): PARP inhibitors have revolutionized the treatment of cancers with BRCA1/2 mutations.[13] The 5-bromo-7-azaindole scaffold is a key intermediate in the synthesis of the PARP inhibitor Veliparib.[14] Recent studies have also explored novel 7-azaindole analogs as potent PARP inhibitors for breast cancer.[13]
-
BCL-2 Family Proteins: The anti-apoptotic protein BCL-2 is a critical target in several hematological malignancies. 5-Bromo-7-azaindole is a key reagent used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor.[12][15]
-
Bromodomains: These protein modules recognize acetylated lysine residues and are key regulators of gene expression. They are emerging as important targets in oncology and inflammation. In-silico studies have shown that 7-azaindole derivatives have the potential to act as dual inhibitors of bromodomains and insulin-like growth factor receptors.[16]
-
Antiviral Applications: In a novel application, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, demonstrating potential as entry inhibitors for viral infections.[17]
Part 4: Experimental Validation Workflows & Protocols
Synthesizing a potent derivative is only the first step. Rigorous experimental validation is crucial to confirm its mechanism of action and therapeutic potential.
Diagram 3: Target Validation and Drug Discovery Workflow
Caption: A streamlined workflow for validating a novel therapeutic agent.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-bromo-7-azaindole derivative against a target kinase. This protocol is based on the ADP-Glo™ assay principle, which measures kinase activity by quantifying ADP production.[18]
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase protein.[19] A luminescence-based readout provides high sensitivity and is suitable for high-throughput screening.[20]
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Kinase Reaction Setup: In a 384-well plate, add:
-
2.5 µL of test compound dilution.
-
5 µL of a 2X Kinase/Substrate solution (containing the purified target kinase and its specific peptide substrate in reaction buffer).
-
Scientist's Note: The kinase concentration should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Initiation: Add 2.5 µL of a 4X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that the test compound binds to its intended protein target within intact cells.[17][21]
Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[22] A protein bound to a ligand (the inhibitor) is more resistant to heat-induced unfolding and aggregation.[22] This allows for direct confirmation of target engagement in a physiological context, a critical step in drug development.[22]
Methodology:
-
Cell Treatment: Culture cells (e.g., a cancer cell line expressing the target kinase) to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control. Incubate at 37°C for 1 hour to allow for compound uptake.[21]
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[23]
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blotting:
-
Normalize the protein concentration of all samples using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Also, probe for a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities. A successful target engagement will result in a higher amount of soluble target protein remaining at elevated temperatures in the compound-treated samples compared to the DMSO control, indicating a shift in the melting curve.
Conclusion and Future Directions
The 5-bromo-7-azaindole scaffold has proven to be an exceptionally valuable starting point for the development of therapeutics targeting a wide range of proteins. Its success is rooted in its intrinsic ability to engage the ATP-binding site of protein kinases, a property that has been skillfully exploited to generate highly potent and selective inhibitors for oncologic and inflammatory diseases. The ongoing expansion into other target classes, including PARP, BCL-2, and bromodomains, underscores the scaffold's versatility.
Future research should focus on leveraging advanced synthetic methodologies to explore novel chemical space around the core, aiming to develop next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome drug resistance.[24] Furthermore, applying this privileged scaffold to less-explored target families could unlock new therapeutic opportunities for a host of unmet medical needs. The integration of computational design, structural biology, and robust validation assays like CETSA will be paramount in accelerating the translation of these promising derivatives from the laboratory to the clinic.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- PMC. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- Guidechem. (2022, December 13). What is the synthesis and mechanism of action of 5-Bromo-7-azaindole?.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- PMC. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP.
- Bio-protocol. (2014, March 5). IP-Kinase Assay.
- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
- Chem-Impex. (n.d.). 5-Bromo-7-azaindole.
- Allied Academies. (2021, April 7). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer.
- (n.d.). 5-Bromo-7-azaindole: A Crucial Pharmaceutical Intermediate for Cancer Therapy Synthesis.
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- Ind. J. Pharm. Edu. Res. (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors.
- J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
- PMC. (2008, February 19). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.
- J&K Scientific. (2023, October 28). 5-Bromo-7-azaindole | 183208-35-7.
- ChemicalBook. (2026, January 13). 5-Bromo-7-azaindole | 183208-35-7.
- PubMed. (2003, September 15). Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue.
- Arborpharmchem. (n.d.). Cas No. 183208-35-7 5-Bromo-7-azaindole.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- ChemicalBook. (2020, September 22). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- MDPI. (2023, July 7). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors.
- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
- PMC. (n.d.). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease.
- BOC Sciences. (n.d.). p38 Inhibitors and p38 Signaling Pathway.
- selleckchem.com. (n.d.). MAPK Inhibitors | Signaling pathway | p38 MAPK | Function | Cancer.
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Methodological & Application
Application Note & Synthesis Protocol: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, a key heterocyclic building block. The 7-azaindole scaffold, of which this molecule is a derivative, is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors and other therapeutic agents.[1][2] This protocol outlines the selective reduction of the corresponding aldehyde, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, using sodium borohydride. The guide is designed for researchers in synthetic chemistry and drug development, offering a detailed step-by-step procedure, mechanistic insights, characterization data, and critical safety considerations.
Introduction and Scientific Context
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a core structural motif in numerous biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an effective mimic of the indole ring found in natural metabolites, allowing it to interact with a wide range of biological targets. The introduction of a bromine atom at the C5 position provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of complex molecular libraries for drug discovery.[3]
The target molecule, (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, serves as a crucial intermediate, possessing a reactive hydroxymethyl group at the C2 position suitable for etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This protocol details a reliable and scalable method for its preparation via the selective reduction of a 2-formyl precursor.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
A textual representation of the reduction of the aldehyde to a primary alcohol.
Mechanistic Rationale: The synthesis is achieved through the chemoselective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups, such as esters or amides, and its compatibility with protic solvents like methanol (MeOH).
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) during the reaction and subsequent aqueous workup to yield the final alcohol product. The use of an ice bath to maintain a low temperature (0-5 °C) is critical for controlling the rate of this exothermic reaction and minimizing potential side reactions.
Experimental Protocol
This protocol is based on standard laboratory procedures for borohydride reductions and has been optimized for this specific substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | ≥95% | e.g., BLDpharm | 1368231-60-0 | Starting Material |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | e.g., Sigma-Aldrich | 16940-66-2 | Reducing Agent. Handle with care. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Various | 67-56-1 | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | 141-78-6 | Extraction Solvent |
| Deionized Water (H₂O) | High Purity | N/A | 7732-18-5 | For quenching and washing |
| Brine (Saturated NaCl solution) | N/A | N/A | 7647-14-5 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, granular | Various | 7757-82-6 | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Various | 7631-86-9 | For column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Various | N/A | For reaction monitoring |
Equipment
-
Round-bottom flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or powder funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Glass column for chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.0 eq, e.g., 2.25 g, 10.0 mmol).
-
Dissolution: Add anhydrous methanol (approx. 40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes, allowing it to cool to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq, e.g., 0.57 g, 15.0 mmol) to the cooled solution in small portions over 20-30 minutes.
-
Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent the temperature from rising significantly. A rapid increase in temperature can lead to side reactions and reduced yield. Noticeable gas evolution (hydrogen) will occur.
-
-
Reaction: Stir the reaction mixture vigorously at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC Monitoring: Use a mobile phase of 50% Ethyl Acetate in Hexane. The starting aldehyde will have a higher Rf value than the more polar alcohol product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly and carefully add deionized water (approx. 20 mL) dropwise while the flask is still in the ice bath to quench the excess sodium borohydride. Stir for an additional 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Trustworthiness Check: Combine the organic layers. If emulsions form, wash with brine (1 x 30 mL) to break them.
-
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 30-60% ethyl acetate in hexane to afford (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol as a white to off-white solid.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow diagram for the synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.
Characterization and Expected Results
-
Appearance: White to off-white solid.
-
Yield: Typically 85-95% after purification.
-
Purity: >97% as determined by HPLC and ¹H NMR.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would be similar to related structures.[4] Expect signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-H proton, and signals corresponding to the -CH₂OH group (a doublet for the CH₂ and a triplet for the OH, which may exchange with D₂O).
-
Mass Spectrometry (ESI+): Calculated for C₈H₇BrN₂O [M+H]⁺. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
Safety and Handling
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Methanol (MeOH): Toxic and flammable liquid. Avoid inhalation, ingestion, and skin contact.
-
Ethyl Acetate (EtOAc): Flammable liquid and eye irritant.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; deactivated reagent. | Add another portion (0.2-0.3 eq) of NaBH₄. Ensure the NaBH₄ used is fresh and was stored in a desiccator. |
| Low Yield | Inefficient extraction; product loss during workup. | Perform additional extractions (4-5 times). Ensure pH is neutral to slightly basic before extraction. |
| Product is an oil/gummy | Residual solvent; impurities. | Ensure the product is thoroughly dried under high vacuum. Re-purify via chromatography or attempt recrystallization. |
| Multiple spots on TLC | Side reactions; incomplete reaction. | Ensure the reaction temperature was maintained at 0-5 °C. Isolate the desired product carefully via chromatography. |
References
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The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization . ResearchGate. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety . PMC. [Link]
- CN108997340B - Synthetic method of 5-bromo-7-azaindole.
- Synthetic process of 5-bromo-7-azaindole.
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole . ACS Publications. [Link]
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5-bromo-1H-pyrrolo[2,3-b]pyridine . PubChem. [Link]
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5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine . PubChem. [Link]
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]
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Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin . ResearchGate. [Link]
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Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza . NIH. [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs . ACS Publications. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Azaindoles
[1][2][3][4][5][6][7][8]
Executive Summary: The "Privileged but Prickly" Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole and purine, ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib). Despite its medicinal value, it presents unique synthetic challenges compared to indole. The pyridine nitrogen (N7) is a strong σ-donor capable of displacing phosphine ligands, leading to catalyst poisoning (formation of unreactive PdL
This guide details field-proven protocols to overcome these electronic and coordinative barriers, focusing on site-selective Suzuki-Miyaura coupling , Buchwald-Hartwig amination of unprotected substrates , and C-H activation strategies .
Strategic Functionalization Map
The reactivity of the 7-azaindole core is highly dependent on the position and the catalytic strategy employed. The diagram below illustrates the hierarchy of reactivity and the "N-Oxide Switch" strategy.
Figure 1: Reactivity hierarchy of the 7-azaindole scaffold. C-3 is naturally nucleophilic, C-2 is accessible via C-H activation, while the pyridine ring requires specific activation strategies.[1]
Mechanistic Insight: Overcoming Catalyst Poisoning
The Problem: N7-Coordination
Unlike indole, the N7 nitrogen of 7-azaindole has a lone pair orthogonal to the
The Solution: Steric Bulk & Pre-catalysts
To prevent N7-binding, use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos ) or Buchwald G3/G4 precatalysts. These ligands create a steric canopy around the Pd center that accommodates the oxidative addition of the aryl halide but sterically rejects the N7-coordination of the substrate.
Key Experimental Protocols
Protocol A: Chemo-Selective Suzuki-Miyaura Coupling (C-3 vs. C-6)
Objective: Selectively functionalize the C-3 position in the presence of a C-6 halide. The C-3 iodide is more reactive toward oxidative addition than the C-6 chloride/bromide due to the electron-rich nature of the pyrrole ring facilitating the step.
Substrate: 3-iodo-6-chloro-1H-pyrrolo[2,3-b]pyridine Target: 3-aryl-6-chloro-7-azaindole
Reagents & Conditions:
| Component | Reagent | Equiv. | Role |
| Catalyst | Pd(dppf)Cl | 0.05 | Robust catalyst, resists dehalogenation |
| Ligand | dppf | - | Bidentate ligand prevents |
| Base | Na | 2.5 | Activates boronic acid |
| Solvent | DME / Water (4:1) | [0.1 M] | Polarity aids solubility |
| Temp | 80 °C | - | Controlled heating |
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the 3-iodo-6-chloro-7-azaindole (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl
·DCM (5 mol%). -
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed DME and 2.0 M aqueous Na
CO via syringe. -
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by LCMS. The C-3 iodide should be consumed fully before significant C-6 coupling occurs.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc). The C-3 arylated product elutes after the starting material but before any bis-arylated by-product.
Protocol B: Buchwald-Hartwig Amination of Unprotected Halo-7-Azaindoles
Objective: Amination of 4-chloro or 5-bromo-7-azaindoles without protecting the N1-H. Challenge: The N1-H is acidic (pKa ~13). Strong bases can deprotonate it, creating a negative charge that deactivates the ring toward oxidative addition. Solution: Use of LHMDS as a base allows for the formation of a transient magnesiate or simply controlled deprotonation that, when paired with RuPhos or DavePhos , permits the coupling.
Reagents & Conditions:
| Component | Reagent | Equiv. | Role |
| Precatalyst | RuPhos Pd G3 | 0.02 | Rapid activation, air-stable |
| Ligand | RuPhos | 0.02 | Stabilizes LPd(0), promotes reductive elimination |
| Base | LiHMDS (1.0 M in THF) | 2.2–3.0 | Deprotonates amine and N1-H reversibly |
| Solvent | THF | [0.2 M] | Solubilizes the lithiated intermediates |
| Temp | 65 °C | - | Mild heating |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict N
flow, charge a vial with 4-chloro-7-azaindole (1.0 equiv), Amine (1.2 equiv), RuPhos Pd G3 (2 mol%), and RuPhos (2 mol%). -
Base Addition: Add anhydrous THF, followed by the dropwise addition of LiHMDS (2.2 equiv). Note: The solution often turns dark red/brown.
-
Why 2.2 equiv? 1 equiv to deprotonate the N1-H, 1 equiv to deprotonate the ammonium intermediate, and a slight excess to drive conversion.
-
-
Reaction: Seal and heat to 65 °C for 2–12 hours.
-
Quench: Cool to RT. Quench with 1M HCl (carefully) or saturated NH
Cl. -
Neutralization: Adjust pH to ~8 with NaHCO
before extraction with EtOAc/DCM.-
Critical: 7-azaindoles are amphoteric; ensure pH is correct to extract the free base.
-
Protocol C: C-2 Selective Arylation via C-H Activation
Objective: Direct arylation at C-2 without pre-halogenation. Mechanism: Electrophilic palladation at C-3 is blocked by acidity; C-2 activation is favored via a Concerted Metalation-Deprotonation (CMD) pathway.
Reagents & Conditions:
-
Catalyst: Pd(OAc)
(5–10 mol%) -
Oxidant/Additive: Ag
CO (1–2 equiv) or Cu(OAc) (catalytic) with air. -
Acid: PivOH (Pivalic acid) (30 mol%) – Crucial for CMD mechanism.
-
Solvent: DMA or DMF at 110–120 °C.
Workflow:
-
Mix 7-azaindole, Aryl Iodide (1.5 equiv), Pd(OAc)
, and Ag CO . -
Add PivOH (0.3 equiv). The pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C-2 position.
-
Heat to 120 °C.
-
Note on Selectivity: If C-3 arylation is observed, increase the acidity (add more PivOH or switch to AcOH) to protonate C-3 and block electrophilic attack.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Conversion | Catalyst poisoning by N7. | Switch to bulky ligands (XPhos, tBuXPhos). Ensure catalyst loading is sufficient (5-10%). |
| Protodehalogenation | Use bidentate ligands (dppf, Xantphos). Avoid alcoholic solvents. | |
| C-3 vs C-2 Mix (C-H Act) | Acidity too low. | Increase PivOH conc. or switch to a more electron-deficient phosphine. |
| Low Yield (Amination) | Incomplete deprotonation or catalyst death. | Increase LiHMDS to 3.0 equiv. Ensure amine is dry. Try BrettPhos for primary amines. |
| Insoluble Substrate | High lattice energy of azaindole. | Use t-Amyl alcohol or mixtures of Dioxane/DMF. |
References
-
Laha, J. K., et al. "Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes."[2] Chemical Communications, 2016, 52, 4329-4332.[2] Link
-
Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[3] Organic Letters, 2010, 12(20), 4438–4441.[3] Link
-
Mishra, R., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction."[4] ACS Omega, 2023, 8(9), 8415-8426.[5] Link
-
Park, K., et al. "Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation." Organic Chemistry Frontiers, 2015. Link
-
Schirok, H. "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling."[6] The Journal of Organic Chemistry, 2006. Link
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 4. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol in the Synthesis of Potent FGFR Inhibitors
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its strategic functionalization is paramount for achieving high potency and selectivity. This document provides an in-depth guide for researchers and drug development professionals on the application of a key intermediate, (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will explore the underlying biological rationale, detailed chemical protocols, and the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
The Biological Imperative: Targeting the FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play a crucial role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize, leading to autophosphorylation of their intracellular kinase domains. This event triggers the activation of several downstream signaling cascades, most notably the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways.[2][3]
Aberrant activation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of human cancers, including bladder, breast, lung, and hepatocellular carcinoma.[4][5] This pathological activation leads to uncontrolled cell growth, survival, and tumor angiogenesis.[3] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has become a highly attractive and clinically validated strategy for cancer therapy.[5][6] The 7-azaindole scaffold has proven to be an exceptional core for designing such inhibitors.[7][8]
Caption: The FGFR signaling cascade leading to oncogenic outcomes.
The Synthetic Keystone: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
The title compound is a versatile and strategically designed building block for constructing complex FGFR inhibitors. Its utility stems from two key functional groups:
-
The 5-Bromo Group: This halogen serves as a robust and reliable synthetic handle. It is ideally positioned for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions.[8][9] This allows for the introduction of diverse aryl or heteroaryl substituents, which are crucial for exploring the hydrophobic regions of the FGFR kinase domain and establishing critical structure-activity relationships (SAR).[10]
-
The 2-Methanol Group: The hydroxymethyl group at the C2 position provides a versatile point for further elaboration. It can be oxidized to the corresponding aldehyde to participate in reductive amination or condensation reactions, or it can be used to link to other molecular fragments through ether or ester linkages.
Physicochemical Properties and Safety Data
Safe and effective handling of this reagent is paramount. The following data is compiled from publicly available Safety Data Sheets (SDS).
| Property | Value | Reference(s) |
| CAS Number | 183208-35-7 | [11][12] |
| Synonyms | 5-Bromo-7-azaindole-2-methanol | |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Off-white to light yellow solid | [13] |
| Melting Point | 178-179 °C | [13] |
Handling and Storage Protocols (E-E-A-T)
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses or goggles.[11][14] If there is a risk of generating dust, a NIOSH-approved respirator is required.[11]
-
Safe Handling: Avoid contact with skin and eyes.[12][15] Avoid inhalation of dust or vapors.[12][13] Wash hands thoroughly after handling.[14] Keep away from ignition sources.[15]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[12] If irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[12]
-
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[11][15] Keep away from strong oxidizing agents and strong acids.[12]
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to install an aryl group at the C5 position of the 7-azaindole core, a critical step in building many potent FGFR inhibitors.
Rationale for Component Selection:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent, air-stable pre-catalyst that is highly effective for cross-coupling reactions involving heteroaromatic halides due to the electron-rich and bulky dppf ligand, which promotes both oxidative addition and reductive elimination steps.[16]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step of the catalytic cycle without causing unwanted side reactions on the sensitive azaindole core.[17]
-
Solvent System: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[17]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Reagents and Materials
-
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.10 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 3:1 to 5:1 ratio, v/v). Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Finally, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-18 hours).[18]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then brine.[18] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to yield the pure 5-aryl-substituted product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a high-value, strategically versatile intermediate for the synthesis of advanced FGFR inhibitors. The protocols and rationale presented herein provide a robust framework for its effective utilization, particularly via Suzuki-Miyaura cross-coupling. By understanding the biological context, chemical reactivity, and safety requirements associated with this building block, drug discovery teams can accelerate the development of novel and potent therapeutics targeting the oncogenic FGFR signaling pathway.
References
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. Available at: [Link]
-
Targeting FGFR Signaling in Cancer. Clinical Cancer Research. Available at: [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Safety Data Sheet for 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD.. Available at: [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Molecules. Available at: [Link]
-
Design of new FGFR inhibitors. ResearchGate. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Available at: [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]
-
5-Bromo-1H-pyrrolo-[2,3-b]pyridine. PubMed. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
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- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Investigation of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of 7-Azaindole Scaffolds in Oncology
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of kinase inhibitors.[1][2] Its unique ability to form bidentate hydrogen bonds with the hinge region of kinase active sites makes it an attractive starting point for designing potent and selective therapeutic agents.[2][3] Numerous derivatives of this scaffold have shown promise in targeting key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and FGFR pathways.[4][5][6] This document provides a detailed guide for the potential application of a specific 7-azaindole derivative, (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol , in cancer research.
While direct biological data for this specific compound is not yet extensively published, its structural features suggest it may act as a kinase inhibitor. The bromine atom at the 5-position can serve as a handle for further chemical modification or may contribute to specific interactions within a kinase binding pocket. The methanol group at the 2-position offers a potential point for hydrogen bonding. This application note will, therefore, present a series of hypotheses regarding its mechanism of action and provide detailed protocols for researchers to investigate its potential as an anti-cancer agent.
Hypothesized Mechanism of Action: A Focus on PI3K and FGFR Signaling
Based on the structure-activity relationships of similar 7-azaindole derivatives, we hypothesize that (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol may exert its anti-cancer effects by inhibiting key kinases in the PI3K and/or FGFR signaling pathways.[5][7]
-
PI3K Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Several 7-azaindole derivatives have been identified as potent PI3K inhibitors.[5][8]
-
FGFR Pathway: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is implicated in various malignancies.[6][7]
The following diagram illustrates the hypothesized points of intervention of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol in these key cancer-related signaling pathways.
Caption: Proposed synthetic workflow for the target compound.
Characterization: Upon successful synthesis, the compound's identity and purity should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Application Protocols
The following protocols are designed to test the hypothesized anti-cancer activity of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.
Protocol 1: Cell Viability and Cytotoxicity Assays
This protocol aims to determine the effect of the compound on the viability and proliferation of cancer cell lines.
Cell Lines:
-
PI3K-activated: MCF-7 (breast cancer), A549 (lung cancer)
-
FGFR-driven: SNU-16 (gastric cancer, FGFR2 amplified), H2795 (mesothelioma, FGFR1 fusion)
-
Control (normal cells): MRC-5 (normal lung fibroblasts)
Materials:
-
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (dissolved in DMSO)
-
Selected cancer and normal cell lines
-
Appropriate cell culture medium and supplements
-
96-well plates
-
MTT or XTT assay kit
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the respective pathway).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Perform the MTT or XTT assay according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each cell line.
Data Presentation:
| Cell Line | Pathway Aberration | IC₅₀ (µM) of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
| MCF-7 | PIK3CA mutation | To be determined |
| A549 | KRAS mutation | To be determined |
| SNU-16 | FGFR2 amplification | To be determined |
| H2795 | FGFR1 fusion | To be determined |
| MRC-5 | Normal | To be determined |
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is designed to confirm if the compound inhibits the phosphorylation of key proteins in the PI3K/AKT and FGFR signaling pathways.
Materials:
-
Cancer cell lines (as in Protocol 1)
-
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-FGFR, total FGFR, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at its IC₅₀ concentration for a specified time (e.g., 2, 6, 24 hours).
-
For FGFR pathway analysis, serum-starve the cells overnight and then stimulate with FGF ligand for 15-30 minutes before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results: A dose-dependent decrease in the phosphorylation of AKT and/or ERK/FGFR in the treated cells compared to the vehicle control would suggest target engagement.
In Vivo Application Protocol
Protocol 3: Xenograft Mouse Model for Efficacy Studies
This protocol outlines the use of a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of the compound.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
Tumor Model:
-
Subcutaneous injection of a cancer cell line that showed sensitivity to the compound in vitro (e.g., SNU-16 for FGFR-driven tumors or MCF-7 for PI3K-driven tumors).
Materials:
-
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)
-
Cancer cells for injection
-
Matrigel (optional, to improve tumor take rate)
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the compound or vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Data Analysis:
-
Compare the tumor growth inhibition (TGI) between the treatment and control groups.
-
Assess the toxicity of the compound by monitoring body weight changes and any adverse effects.
In Vivo Study Workflow
Caption: Workflow for in vivo efficacy studies.
Conclusion and Future Directions
This application note provides a comprehensive guide for the initial investigation of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol as a potential anti-cancer agent. The proposed protocols will enable researchers to test the hypothesis that this compound targets the PI3K and/or FGFR signaling pathways. Positive results from these studies would warrant further investigation, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and evaluation in a broader range of cancer models. The 7-azaindole scaffold continues to be a rich source of novel kinase inhibitors, and a systematic evaluation of derivatives such as (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a promising avenue for the discovery of new cancer therapeutics.
References
-
Yang, J., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875–880. [Link]
-
Zhang, Y., et al. (2021). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Bioorganic Chemistry, 117, 105405. [Link]
-
Wang, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]
-
Li, Q., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(34), 19567-19575. [Link]
-
MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19764-19787. [Link]
-
AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3045. [Link]
-
Crown Bioscience. (2019, February 12). Targeting the FGF/FGFR Signaling Axis with PDX Models. [Link]
-
NIH. (2015). Genetically engineered mouse models of PI3K signaling in breast cancer. Breast Cancer Research, 17(1), 1-13. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Advanced Molecular Docking Protocols for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Kinase Inhibitors
Executive Summary & Scientific Rationale
The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly referred to as 7-azaindole ) is a "privileged structure" in medicinal chemistry, widely utilized as a bioisostere of the indole and purine rings found in ATP. Its significance lies in its ability to form a robust bidentate hydrogen bond network with the hinge region of protein kinases.[1]
Unlike generic docking tutorials, this protocol addresses the specific physicochemical challenges of this scaffold:
-
Tautomeric Ambiguity: Distinguishing between the N1-H (1H-pyrrolo) and N7-H (7H-pyrrolo) forms.
-
Binding Mode Flip: The scaffold can bind in a "canonical" mode or a "flipped" mode (180° rotation), drastically altering Structure-Activity Relationship (SAR) interpretations.
-
Hinge Recognition: The necessity of preserving the donor-acceptor motif (N1-H donor, N7 acceptor) during pose selection.
This guide uses Vemurafenib (PLX4032) bound to BRAF V600E (PDB: 3OG7 ) as the validation standard, ensuring the protocol is grounded in FDA-approved clinical reality.
Critical Pre-Docking Considerations
The Tautomerism Trap
The most common error in docking 7-azaindoles is incorrect protonation.
-
Ground State: The 1H-pyrrolo[2,3-b]pyridine (proton on the pyrrole nitrogen, N1) is the thermodynamically stable tautomer in solution and the primary bioactive form.
-
The Trap: Some automated preparation tools may generate the 7H-tautomer (proton on pyridine nitrogen) due to localized electronegativity calculations.
-
Directive: You must force the 1H-tautomer state unless specific active site water bridges suggest otherwise.
The "Hinge-Binder" Motif
The 7-azaindole core mimics the adenine ring of ATP.
-
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor to the kinase backbone Carbonyl.
-
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor from the kinase backbone Amide.
Workflow Visualization
The following diagram outlines the decision logic for preparing and docking 7-azaindole derivatives.
Caption: Logic flow for 7-azaindole docking, emphasizing the critical filtration of the 1H-tautomer prior to grid generation.
Detailed Experimental Protocols
Protocol A: Ligand Preparation (The "1H" Rule)
Objective: Generate low-energy 3D conformers with correct electronic states.
-
Input: Convert 2D SMILES of derivatives to 3D structures.
-
Ionization: Set pH to 7.4 ± 0.5.
-
Crucial Step: Manually inspect the output. Ensure the proton is on the pyrrole nitrogen (N1) . If the software protonates N7 (pyridine), discard that state.
-
-
Geometry Optimization:
-
The 7-azaindole ring is planar. However, substituents at C3 or C5 may induce torsion.
-
Recommendation: Perform a quick DFT minimization (B3LYP/6-31G*) or use a high-quality force field (e.g., OPLS4) to fix bond lengths/angles before docking.
-
-
Stereoisomers: Generate all chiral centers if substituents are unspecified (R/S), but keep the core rigid.
Protocol B: Target Preparation (Case Study: BRAF V600E)
Objective: Prepare the kinase active site, accounting for the "Gatekeeper" residue.
-
Retrieval: Download PDB ID: 3OG7 (Vemurafenib bound to BRAF).[2][3]
-
Cleaning:
-
Remove chain B (if dimeric) to speed up calculation, unless studying dimer interface inhibitors.
-
Remove all water molecules except those bridging the ligand to the solvent-exposed region (if any). For 7-azaindoles, hinge waters are usually displaced, so remove hinge waters .
-
-
H-Bond Network:
-
Optimize H-bond assignment using PropKa (pH 7.0).
-
Validation: Check the orientation of Cys532 and Gln530 (hinge residues in BRAF). Their backbone amide/carbonyl must be accessible.
-
Protocol C: Grid Generation & Docking
Objective: Define the search space.
-
Grid Center:
-
Method: Center on the centroid of the co-crystallized ligand (Vemurafenib).
-
Coordinates (approx for 3OG7): X: -1.5, Y: -1.2, Z: -6.0.
-
-
Box Size:
-
Dimensions:
Å. -
Reasoning: Large enough to accommodate substituents at the 3-position (solvent front) but small enough to prevent the ligand from drifting to the allosteric pocket.
-
-
Constraints (Optional but Recommended):
-
Define a H-bond constraint on the hinge backbone NH (e.g., Cys532 in BRAF). This forces the docking engine to prioritize poses that satisfy the 7-azaindole interaction motif.
-
Protocol D: Validation (Self-Validating System)
Before docking new derivatives, you must validate the system.
-
Redocking: Strip Vemurafenib from the 3OG7 complex and treat it as a new ligand.
-
Execution: Dock using the parameters in Protocol C.
-
Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
-
Pass Criteria: RMSD
Å. -
Fail Criteria: RMSD
Å implies the scoring function or force field is effectively random for this target. Re-optimize the grid box or ligand protonation.
-
Data Analysis & Interaction Fingerprinting
When analyzing results, do not rely solely on the "Docking Score" (kcal/mol). Use an Interaction Fingerprint (IFP) filter.
Table 1: Critical Interaction Checkpoints for 7-Azaindole Derivatives
| Interaction Type | Target Region | Functional Group (Ligand) | Target Residue (General Kinase) | Importance |
| H-Bond (Donor) | Hinge | Pyrrole N1-H | Backbone Carbonyl (e.g., Glu/Cys) | Critical (Anchor) |
| H-Bond (Acceptor) | Hinge | Pyridine N7 | Backbone Amide (e.g., Met/Val) | Critical (Anchor) |
| Pi-Cation / Pi-Pi | Gatekeeper | Azaindole Ring System | Gatekeeper Residue (e.g., Thr/Met) | Specificity |
| Hydrophobic | Back Pocket | C3/C5 Substituents | Catalytic Lysine / DFG motif | Potency |
Post-Docking Visualization
The following diagram illustrates the required binding topology for a successful "Hit".
Caption: The "Bidentate" H-bond clamp essential for high-affinity binding of 7-azaindole derivatives.
Troubleshooting & Optimization
-
Problem: Ligand binds "upside down" (flipped 180°).
-
Cause: The hydrophobic substituents at C3 are clashing with the gatekeeper residue.
-
Solution: Check the steric bulk of the C3 substituent. If it is too large, the scaffold flips to expose the bulk to the solvent.
-
-
Problem: High energy penalties (positive scores).
-
Cause: Non-planar ligand geometry.
-
Solution: Re-run Protocol A (QM Optimization). 7-azaindole is flat; ensure your input structure reflects this.
-
References
-
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467(7315), 596-599. (Describes Vemurafenib/PLX4032).[4]
-
RCSB Protein Data Bank. "Crystal structure of BRAF V600E in complex with PLX4032." PDB ID: 3OG7.[2][3][5] [3]
-
Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[6] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[6] (Review of binding modes).
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.
-
Song, Y., et al. (2018). "Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors." RSC Advances. (Benchmarking docking tools for this specific scaffold).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
In Vitro Kinase Assay Protocol for Screening and Characterization of 7-Azaindole Inhibitors
An Application Guide:
Prepared by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to determine the potency of 7-azaindole-based compounds. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2][3] This guide details a luminescence-based ATP-depletion assay, a widely adopted method for its simplicity, sensitivity, and high-throughput compatibility.[4][5][6] We will delve into the scientific principles, provide a detailed step-by-step protocol, outline data analysis for IC₅₀ value determination, and discuss critical considerations for ensuring data integrity and reproducibility.
Introduction: The Significance of Kinase Inhibition and the 7-Azaindole Scaffold
Protein kinases are a vast family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[7] This fundamental signaling mechanism governs a multitude of cellular processes, and its dysregulation is a hallmark of numerous diseases, particularly cancer.[7][8] Consequently, kinases have become one of the most important classes of drug targets.[8]
The development of small molecule kinase inhibitors often focuses on compounds that compete with ATP for binding to the kinase's active site.[3][9] Among the various chemical scaffolds used, the 7-azaindole moiety has emerged as a particularly effective "hinge-binding motif".[2] Its structure mimics the adenine portion of ATP, allowing the pyridine nitrogen to act as a hydrogen bond acceptor and the pyrrole NH group to act as a hydrogen bond donor. This dual interaction anchors the inhibitor in the ATP-binding pocket, providing a strong foundation for potent and selective inhibition.[1][2][10] Evaluating the inhibitory potential of novel 7-azaindole derivatives requires a reliable and reproducible in vitro assay.
Principle of the Luminescence-Based Kinase Assay
This protocol utilizes the principle of ATP depletion. The kinase reaction consumes ATP as it phosphorylates its substrate. After the kinase reaction has proceeded for a set time, a proprietary luciferase/luciferin reagent is added. This enzyme uses the remaining ATP as a substrate to produce a luminescent signal.[4][6]
Therefore, the amount of light produced is inversely proportional to the kinase activity:
-
High Kinase Activity: Most ATP is consumed, leaving little for the luciferase reaction, resulting in a low luminescent signal.
-
Low Kinase Activity (Inhibited): Less ATP is consumed, leaving more for the luciferase reaction, resulting in a high luminescent signal.
This "glow-type" luminescent assay is highly sensitive, has a stable signal, and is less prone to interference from library compounds compared to other methods, making it ideal for high-throughput screening (HTS).[4][11]
Caption: Principle of the ATP-depletion luminescence assay.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
7-Azaindole Compound: Stock solution in 100% DMSO.
-
ATP: High-purity ATP solution (e.g., 10 mM).
-
Kinase Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: Optimal buffer conditions can be kinase-specific.[12]
-
Luminescence Detection Reagent: e.g., Kinase-Glo® Luminescent Kinase Assay kit (Promega).[5]
-
Assay Plates: Solid white, low-volume 384-well plates are recommended for luminescence assays to maximize signal and minimize crosstalk.
-
DMSO: ACS grade or higher.
-
Multichannel Pipettes & Plate Luminometer.
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. All reagent additions should be performed carefully to avoid errors.[12]
Step 1: Reagent Preparation
-
Kinase Buffer Preparation: Prepare the complete kinase assay buffer. Ensure all components are fully dissolved and the pH is correctly adjusted.
-
ATP Working Solution: Prepare a 2X working solution of ATP in the kinase buffer. The final ATP concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase.[13] This ensures the assay is sensitive to ATP-competitive inhibitors. For this protocol, we will assume a final concentration of 10 µM, so the 2X solution will be 20 µM.
-
Kinase/Substrate Mix: Prepare a 2X working solution containing both the kinase and its substrate in the kinase buffer. The optimal concentration of the kinase must be determined empirically by performing a kinase titration to find the EC₅₀-EC₈₀ (the concentration that yields 50-80% of the maximum signal change).[14]
-
Compound Dilution:
-
Perform a serial dilution of the 7-azaindole stock compound in 100% DMSO. This creates a "source plate."
-
From the source plate, create an intermediate dilution plate by diluting the compounds into the kinase buffer. This will result in a 4X final assay concentration with a constant percentage of DMSO (e.g., 4%). This step is critical to minimize solvent effects on kinase activity.
-
Step 2: Assay Plate Setup
The following table outlines the setup for control and test wells. It is essential to include proper controls for accurate data normalization.
| Well Type | Component 1 (5 µL) | Component 2 (10 µL) | Component 3 (5 µL) | Purpose |
| Test Compound | 4X Compound Dilution | 2X Kinase/Substrate Mix | 2X ATP Solution | Measures inhibition by the 7-azaindole compound. |
| 0% Inhibition | Buffer + Vehicle (DMSO) | 2X Kinase/Substrate Mix | 2X ATP Solution | Represents maximum kinase activity (low signal). |
| 100% Inhibition | Buffer + Vehicle (DMSO) | 2X Substrate Mix (No Kinase) | 2X ATP Solution | Represents no kinase activity (high signal/background). |
| Interference Cpd | 4X Compound Dilution | 2X Substrate Mix (No Kinase) | 2X ATP Solution | Checks if the compound directly affects the detection reagent. |
Step 3: Performing the Assay
-
Add Compound: Add 5 µL of the 4X compound dilutions (or control buffer with DMSO) to the appropriate wells of the 384-well plate.
-
Add Kinase/Substrate: Add 10 µL of the 2X Kinase/Substrate mix to all wells except those designated for compound interference. For interference wells, add 10 µL of a 2X substrate-only mix.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
Signal Detection:
-
Equilibrate the assay plate and the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes to ensure lysis and signal generation.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.[4]
-
Read the luminescence on a plate luminometer.
-
Caption: High-level experimental workflow for the kinase assay.
Data Analysis and Interpretation
The goal of data analysis is to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Step 1: Normalization
Raw luminescence data (Relative Light Units, RLU) must be converted to Percent Inhibition.
-
Average Controls: Calculate the average RLU for the 0% inhibition (low_signal) and 100% inhibition (high_signal) control wells.
-
Calculate Percent Inhibition: For each test compound well (RLU_sample), use the following formula:
% Inhibition = 100 * (RLU_sample - low_signal) / (high_signal - low_signal)
Step 2: Dose-Response Curve and IC₅₀ Calculation
-
Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (variable slope).
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Determine IC₅₀: The software will calculate the LogIC₅₀, which can be easily converted back to the IC₅₀ value. This value represents the potency of the 7-azaindole compound against the target kinase under the specified assay conditions.
It is important to recognize that IC₅₀ values are highly dependent on assay conditions, especially ATP concentration.[13][15] Therefore, comparing IC₅₀ values across different studies requires careful consideration of the experimental setup.[16]
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Pipetting inaccuracy; Inadequate mixing; Plate edge effects.[12] | Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using the outermost wells of the plate or fill them with buffer. |
| Low Z'-Factor (<0.5) | Suboptimal enzyme/substrate concentrations; Short incubation time; Reagent instability. | Re-optimize kinase and substrate concentrations; Ensure the kinase reaction proceeds long enough to generate a sufficient signal window; Use fresh reagents and avoid repeated freeze-thaw cycles. |
| Compound Interference | Inhibitor quenches/enhances luminescence or inhibits luciferase.[11][17] | Run the "Interference Cpd" control as described in the plate setup. If interference is observed, consider a different assay format (e.g., radiometric or TR-FRET). |
| Inhibitor Appears Inactive | High ATP concentration in the assay; Poor compound solubility; Inactive kinase. | Verify assay ATP concentration is near the Km; Check compound solubility in the final assay buffer; Confirm kinase activity with a known control inhibitor.[13][18] |
Conclusion
The luminescence-based ATP-depletion assay is a powerful, robust, and scalable method for determining the inhibitory potency of 7-azaindole compounds. By understanding the underlying principles, adhering to a meticulous protocol with appropriate controls, and applying rigorous data analysis, researchers can generate high-quality, reproducible data. This information is crucial for guiding structure-activity relationship (SAR) studies, confirming target engagement, and advancing promising kinase inhibitor candidates through the drug discovery pipeline.
References
-
Title: A high-throughput radiometric kinase assay Source: PMC (Protein Methods) URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Source: PMC (ACS Chemical Biology) URL: [Link]
-
Title: Radiometric kinase assays with scintillation counting Source: The Bumbling Biochemist URL: [Link]
-
Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]
-
Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates Source: PMC (Molecules) URL: [Link]
-
Title: New indole and 7-azaindole derivatives as protein kinase inhibitors Source: Tesi di dottorato (Doctoral Thesis) URL: [Link]
-
Title: Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy Source: ACS Fall 2025 Meeting URL: [Link]
-
Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: PMC (Journal of Visualized Experiments) URL: [Link]
-
Title: Azaindole Therapeutic Agents Source: PMC (RSC Medicinal Chemistry) URL: [Link]
-
Title: Radiometric Filter Binding Assay Source: Reaction Biology URL: [Link]
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: PubMed (Future Medicinal Chemistry) URL: [Link]
-
Title: Kinase Activity Assay Source: Creative Diagnostics URL: [Link]
-
Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds Source: MDPI (Molecules) URL: [Link]
-
Title: A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase Source: PMC (Bio-protocol) URL: [Link]
-
Title: Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]
-
Title: ATP Competition Assay Source: International Centre for Kinase Profiling URL: [Link]
-
Title: EnzyChromTM Kinase Assay Kit Source: BioAssay Systems URL: [Link]
-
Title: Computational methods for analysis and inference of kinase/inhibitor relationships Source: Frontiers in Genetics URL: [Link]
-
Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI Bookshelf URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro Source: PMC (International Journal of Molecular Sciences) URL: [Link]
-
Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]
-
Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]
-
Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: PMC (PLoS One) URL: [Link]
-
Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 Source: PMC (Apoptosis) URL: [Link]
-
Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]
-
Title: Fluorescence Polarization Assay for Small Molecule Screening Source: ACS Publications (Biochemistry) URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC (Expert Opinion on Drug Discovery) URL: [Link]
-
Title: Why does my inhibitor not work in an in vitro kinase assay? Source: ResearchGate URL: [Link]
-
Title: Part One Hit Finding and Profiling for Protein Kinases Source: Wiley-VCH URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Investigation of 7-azaindoles as developable kinase inhibitors Source: Cancer Research (AACR Journals) URL: [Link]
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- 15. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Advanced Technical Support: Suzuki Coupling with Brominated Heterocycles
Status: Active Operator: Senior Application Scientist Ticket ID: SZK-HET-004
Introduction: The "Heterocycle Problem"
Welcome to the technical support center. If you are here, your Suzuki coupling involving brominated heterocycles (e.g., 2-bromopyridine, 4-bromoisoquinoline) or heterocyclic boronic acids has likely failed.
Coupling heterocycles is not merely a variation of standard phenyl-phenyl coupling; it presents two distinct mechanistic failures:
-
Catalyst Sequestration: Nitrogen lone pairs in the substrate coordinate to Palladium, displacing ligands and shutting down the catalytic cycle (The "Dead Catalyst").
-
Protodeboronation: Heterocyclic boronic acids (especially 2-substituted) are notoriously unstable and hydrolyze the C-B bond before transmetalation can occur (The "Missing Nucleophile").
This guide synthesizes mechanistic insights with field-validated protocols to resolve these specific failure modes.
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue A: The "Dead Catalyst" (No Conversion)
Q: I am using 2-bromopyridine with
A: You are experiencing Lewis Basic Catalyst Poisoning. Unlike aryl bromides, nitrogen-containing heterocycles possess a lone pair that acts as a potent sigma-donor.
-
The Mechanism: The pyridine nitrogen binds to the Pd(II) intermediate after oxidative addition, forming a stable "Pd-N" adduct. This prevents the coordination of the boronic acid (transmetalation step).
-
The Fix: You must switch to a catalyst system with bulky, electron-rich ligands that sterically prevent this N-coordination or use a pre-activated precatalyst.
-
Recommended System: Switch to Buchwald G3 or G4 Precatalysts (specifically XPhos Pd G4 or SPhos Pd G4 ). These bulky biarylphosphine ligands create a "protective shell" around the Pd center, blocking N-coordination while facilitating oxidative addition [1, 2]. Alternatively, Pd-PEPPSI-IPr complexes are designed specifically to resist N-coordination [3].
Issue B: The "Missing Nucleophile" (Protodeboronation)
Q: My bromide is remaining, but my heterocyclic boronic acid has disappeared from the LCMS. I see the hydro-dehalogenated heterocycle byproduct.
A: Your boronic acid underwent rapid Protodeboronation. This is the most common failure mode for 2-heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl).
-
The Mechanism: The basicity of the heteroatom facilitates the formation of a zwitterionic intermediate or a boronate anion that is highly susceptible to hydrolysis by water/base, cleaving the C-B bond and replacing it with a proton (H) [4].[1]
-
The Fix: You must lower the concentration of the active free boronic acid or switch to a slow-release surrogate.
-
Switch to MIDA Boronates: These are slow-release reagents that protect the boron atom until hydrolysis gradually releases the active species, matching the rate of transmetalation [5].
-
Switch to Potassium Organotrifluoroborates (
): These are air-stable and require specific activation (hydrolysis) to react, preventing the "dump and decompose" scenario [6].
-
Issue C: Electronic Mismatch
Q: My electron-rich heterocycle (e.g., 3-bromo-thiophene) reacts sluggishly compared to electron-poor ones.
A: You have a Rate-Limiting Oxidative Addition. Electron-rich rings increase the bond strength of the C-Br bond, making oxidative addition difficult.
-
The Fix: Use a ligand that increases the electron density on the Palladium center (
donation). -
Recommendation:
or Q-Phos . For a general solution, XPhos is sufficiently electron-rich to activate these deactivated bromides.
Part 2: Visualizing the Failure Modes
The following diagram illustrates where the cycle breaks down during heterocycle coupling.
Caption: Figure 1. Catalytic cycle highlighting the two primary failure modes: Catalyst Poisoning (Post-Oxidative Addition) and Protodeboronation (Pre-Transmetalation).
Part 3: Validated Experimental Protocols
Protocol A: The "Buchwald G4" Method (General Purpose)
Best for: 2-bromopyridines, electron-poor heterocycles, and general screening.
| Component | Equiv. | Notes |
| Heteroaryl Bromide | 1.0 | Limiting reagent |
| Boronic Acid | 1.2 - 1.5 | Excess required due to potential instability |
| Catalyst | 0.02 - 0.05 | XPhos Pd G4 (or SPhos Pd G4 for sterically hindered partners) |
| Base | 2.0 - 3.0 | |
| Solvent | - | THF or 1,4-Dioxane |
Step-by-Step:
-
Charge a reaction vial with the Heteroaryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%).
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF (concentration ~0.2 M) and degassed aqueous
(2.0 equiv). -
Stir vigorously at 40 °C (Start mild! High heat accelerates protodeboronation).
-
Monitor by LCMS at 1 hour. If conversion is low, increase to 60 °C.
Protocol B: The "Molander Salt" Method (Unstable Nucleophiles)
Best for: 2-pyridyl, 2-pyrimidinyl, or 2-thiazolyl coupling partners.
| Component | Equiv. | Notes |
| Heteroaryl Bromide | 1.0 | |
| K-Trifluoroborate ( | 1.2 | Air stable, slow release |
| Catalyst | 0.05 | |
| Base | 3.0 | |
| Solvent | - | Toluene / Water (10:1 ratio) |
Step-by-Step:
-
Add Heteroaryl Bromide, Potassium Trifluoroborate salt,
(5 mol%), XPhos (10 mol%), and (3 equiv) to a vial. -
Seal and purge with Argon.
-
Add Toluene/Water mixture (degassed).
-
Heat to 80-100 °C . Note: Trifluoroborates require higher energy to hydrolyze and release the active species compared to boronic acids.
-
Reaction times are typically 4–12 hours.
Part 4: Data & Decision Matrix
Use this matrix to select the correct ligand/precatalyst system based on your specific heterocycle class.
| Substrate Class | Primary Challenge | Recommended Catalyst | Recommended Base |
| 2-Bromopyridine | N-coordination (Poisoning) | XPhos Pd G4 or Pd-PEPPSI-IPr | |
| 2-Pyridyl Boronic Acid | Rapid Protodeboronation | XPhos Pd G4 (Fast coupling) | |
| Chlorinated Heterocycles | Strong C-Cl bond (Slow Ox-Add) | XPhos Pd G4 or BrettPhos Pd G4 | |
| NH-Containing Azoles | Acidic proton kills catalyst | Pd(dtbpf)Cl2 or Protect Nitrogen |
Decision Tree for Optimization
Caption: Figure 2. Troubleshooting logic flow for diagnosing reaction failures based on crude LCMS data.
References
-
Buchwald Gen 3 and 4 Precatalysts. Merck Millipore. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. Link
-
Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[2][3][4][5] Chemistry – A European Journal. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[6][7] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling using MIDA Boronates. Journal of the American Chemical Society.[6][7] Link
-
Molander, G. A., & Petrillo, D. E. (2008).[8] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[8][9] Organic Letters. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Organotrifluoroborates for Cross-coupling leading to Hydroxymethylarenes and Aminomethylarenes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Welcome to the technical support guide for the synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. This molecule, a derivative of 7-azaindole, is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help researchers overcome common challenges and improve reaction yields and purity.
Synthesis Overview & Key Challenges
The most common and reliable synthetic route involves a two-stage process: first, the construction of the 5-bromo-7-azaindole core functionalized with an ester at the C2 position, followed by the reduction of this ester to the primary alcohol.
While seemingly straightforward, each stage presents unique challenges. The initial cyclization is sensitive to reaction conditions, and the subsequent reduction step requires careful handling of highly reactive reagents and a precise workup procedure to ensure high yields and prevent product degradation.
Caption: Fieser workup for LiAlH₄ reactions.
Frequently Asked Questions (FAQs)
Q: Is it necessary to protect the pyrrole N-H before the reduction step?
A: It is not strictly necessary, but you must account for its presence. As mentioned, the acidic N-H proton will be deprotonated by LiAlH₄, consuming one full equivalent of the reagent. If you are using expensive reagents or working on a large scale, N-protection (e.g., with a BOC or SEM group) can make the reaction more efficient and predictable, though it adds extra steps to the synthesis. For most lab-scale syntheses, simply using an excess of LiAlH₄ is the more practical approach.
Q: What is the best method for purifying the final product?
A: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a crystalline solid. The primary purification method is flash column chromatography on silica gel. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. Following chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be used to obtain highly pure material. [1] Q: What are the critical safety precautions for this synthesis?
A: The primary hazard is the use of Lithium Aluminum Hydride (LiAlH₄).
-
Pyrophoric and Water-Reactive: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas. It can ignite spontaneously in moist air. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (argon or nitrogen). [2][3]* Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be done slowly, at 0 °C, and behind a safety shield.
-
Solvents: Anhydrous solvents, typically THF, are required. Ensure they are freshly distilled or obtained from a sealed commercial source.
Optimized Experimental Protocol
This protocol describes the reduction of a commercially available or previously synthesized ester precursor.
Reaction: Reduction of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
| Reagent | Mol. Wt. | Amount (mg) | mmoles | Equivalents |
| Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 284.11 | 1000 | 3.52 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 399 | 10.56 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 35 mL | - | - |
| Water (for quench) | 18.02 | ~0.4 mL | - | - |
| 15% NaOH (aq) (for quench) | 40.00 | ~0.4 mL | - | - |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 g, 3.52 mmol).
-
Dissolution: Add anhydrous THF (20 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
LiAlH₄ Addition: In a separate, dry vial under nitrogen, weigh Lithium Aluminum Hydride (399 mg, 10.56 mmol). Suspend this in anhydrous THF (15 mL) and add it slowly (dropwise via syringe or cannula) to the stirred solution of the ester at 0 °C. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the disappearance of the starting material.
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully add 0.4 mL of deionized water dropwise. (Caution: vigorous gas evolution).
-
Slowly add 0.4 mL of 15% (w/v) aqueous NaOH solution dropwise.
-
Slowly add 1.2 mL (3 x 0.4 mL) of deionized water dropwise.
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The precipitate should become a white, granular solid.
-
-
Isolation:
-
Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 10 minutes.
-
Filter the mixture through a pad of Celite® in a sintered glass funnel, washing the flask and the filter cake thoroughly with ethyl acetate (3 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product as a white or off-white solid.
-
-
Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) to afford (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. A typical yield is 75-85%.
References
- Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
- Ester to Alcohol - Common Conditions. Organic Chemistry Portal.
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis. ChemicalBook.
- Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver.
- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry.
- Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry.
- How easy is the reduction of esters to alcohols? Reddit discussion in r/chemistry.
- Method for purifying a bromine compound. Google Patents.
- Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps.
- Reduction of Esters to Yield Alcohols. YouTube.
- Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate.
- Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. Scientific Research Publishing.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO.
- Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring. ResearchGate.
- Synthetic method of 5-bromo-7-azaindole. Google Patents.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
- Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. MDPI.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications.
Sources
Technical Support Center: Suzuki-Miyaura Homocoupling Mitigation
Ticket ID: SM-HC-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Reaction Optimization Support Center.
You are experiencing oxidative homocoupling of your boronic acid (
The following guide deconstructs the mechanism of failure and provides validated protocols to resolve it.
Module 1: Diagnostic Triage (The "Why")
Q: Why is my boronic acid coupling with itself instead of the halide?
A: The primary cause is the presence of Oxygen or Reactive Pd(II) species .
While the standard Suzuki cycle relies on Pd(0), homocoupling is driven by a competing oxidative cycle. According to seminal work by Adamo et al., molecular oxygen reacts with Pd(0) to form a peroxo-palladium complex (
The "Fork in the Road" Mechanism:
-
Path A (Desired): Pd(0) undergoes Oxidative Addition with
.[2] -
Path B (Homocoupling): Pd(0) reacts with
(or starts as unreduced Pd(II)), oxidizing the boronic acid.
Figure 1: The divergence between the desired cross-coupling cycle (Green) and the oxygen-mediated homocoupling cycle (Red).[3][4][5]
Module 2: The Zero-Oxygen Standard
Q: I "degassed" my solvent, but homocoupling persists. What did I do wrong?
A: "Degassing" is a spectrum. Simple sonication or a quick nitrogen flush is insufficient for sensitive Suzuki couplings. You must remove dissolved oxygen to below ppm levels.
Protocol Comparison Table:
| Method | Recommended For | Protocol Notes | |
| Sparging (Bubbling) | High (if done >15 min) | Routine reactions, Scale-up | Use a needle/frit submerged deep in the solvent. Vigorous bubbling required. |
| Freeze-Pump-Thaw | Extreme (>99.9%) | Small scale, mechanistic studies | The Gold Standard. Repeat 3 cycles minimum. |
| Sonication | Low | NOT RECOMMENDED | Only removes macroscopic bubbles, not dissolved gas. |
SOP: The "Subsurface Sparge" (Bench Scale)
-
Seal the reaction vessel with a septum.
-
Insert a long needle connected to an inert gas line (Ar or
) directly into the solvent (subsurface). -
Insert a short vent needle into the headspace.
-
Sparge vigorously for 15–30 minutes (for volumes <50mL) before adding the catalyst.
-
Critical Step: Add the catalyst (Pd) last, under a positive pressure of inert gas, to ensure it never sees oxygenated solvent.
Module 3: Kinetic Control & Reagent Management
Q: My reaction is strictly anaerobic, but I still see homocoupling. Why?
A: You may be suffering from Pre-catalyst Reduction or Concentration Overload .
Issue 1: The Pd(II) Tax
If you use a Pd(II) source (e.g.,
-
Fix: Use a Pd(0) source like
if possible, or add a mild reducing agent (see Module 4).
Issue 2: Concentration Overload (The "Slow Addition" Strategy) If the concentration of Boronic Acid is high relative to the Aryl Halide, and the Oxidative Addition step is slow (e.g., with aryl chlorides), the Pd(II) intermediate may undergo transmetallation twice before reductive elimination.
-
Fix: Kinetic Dosing.
-
Dissolve the boronic acid in a separate syringe.
-
Add it to the reaction mixture slowly (over 1-2 hours) using a syringe pump.
-
Result: The steady-state concentration of boronic acid remains low, forcing the catalyst to favor the cross-coupling pathway.
-
Module 4: Advanced Troubleshooting & Expert Tips
Q: Are there chemical additives to suppress this?
A: Yes. The Formate Scavenger Protocol . Developed by researchers at Eli Lilly (Miller et al., 2007), this method uses a mild reducing agent to scrub Pd(II) species without interfering with the cycle.
The Formate Protocol:
-
Additive: Potassium Formate (HCOOK).
-
Loading: 0.1 – 0.2 equivalents relative to the halide.
-
Mechanism: Formate reduces Pd(II) to Pd(0) faster than the boronic acid can, preventing the sacrificial homocoupling of your expensive boron reagent.
Troubleshooting Decision Tree:
Figure 2: Step-by-step logic for eliminating homocoupling sources.
References
-
Adamo, C., et al. (2006).[1][7] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[1][6][7][8]
-
Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[7] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Electron-Rich Suzuki Coupling
Topic: Optimization and Troubleshooting for Electron-Rich Substrates in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2025.1]
Diagnostic Hub: Why is Your Reaction Failing?
Before selecting a catalyst, you must diagnose the specific failure mode. Electron-rich substrates present a "double-edged sword" of reactivity challenges depending on which coupling partner is electron-rich.
The Mechanistic Bottleneck
-
Scenario A: Electron-Rich Electrophile (Aryl Chloride/Bromide)
-
The Problem: The C-X bond is strengthened by the electron-donating group (EDG), making Oxidative Addition (OA) the rate-determining step.
-
Symptom: High recovery of starting aryl halide; no catalyst turnover.[1]
-
Solution: Requires ultra-electron-rich, bulky phosphine ligands to increase the nucleophilicity of the Pd(0) center.
-
-
Scenario B: Electron-Rich Nucleophile (Boronic Acid)
-
The Problem: Electron-rich boronic acids (e.g., 2-alkoxybenzeneboronic acid, 2-heteroaryls) are highly susceptible to Protodeboronation .
-
Symptom: Formation of the reduced arene (Ar-H) instead of the biaryl product.
-
Solution: Requires a catalyst system that triggers rapid Transmetallation to outcompete the decomposition pathway.
-
Visualizing the Failure Modes
The following diagram illustrates where the cycle breaks down for electron-rich substrates.
Figure 1: Diagnostic flow identifying the primary failure modes for electron-rich Suzuki coupling substrates.
Catalyst Selection Matrix
Do not use generic catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for these substrates. They lack the electron density required for difficult oxidative additions and the bulk required to prevent catalyst deactivation.
Recommendation: Use Buchwald G3 or G4 Precatalysts .[1] These palladacycles generate the active mono-ligated Pd(0)-L species immediately upon exposure to base, ensuring reproducible initiation.
Ligand Selection Guide
Select your ligand based on the specific structural constraints of your electron-rich substrate.
| Substrate Class | Recommended Ligand | Precatalyst | Rationale |
| Electron-Rich Aryl Chlorides (e.g., 4-methoxy-chlorobenzene) | SPhos | SPhos Pd G4 | Universal Choice. The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups ensure high electron density on Pd to force oxidative addition [1]. |
| Sterically Hindered & Electron-Rich (e.g., ortho-substituted) | RuPhos | RuPhos Pd G4 | Steric Specialist. RuPhos is designed to handle bulk. If SPhos fails due to steric clash during reductive elimination, RuPhos is the standard alternative [2]. |
| Unstable Boronic Acids (e.g., 2-heterocyclic boronic acids) | XPhos | XPhos Pd G4 | Speed. XPhos promotes extremely rapid turnover. This is critical to consume the boronic acid before it undergoes protodeboronation [3]. |
| Ultra-Deactivated Chlorides | Pd(P(tBu)3)2 | The "Sledgehammer". For substrates that are extremely unreactive, tri-tert-butylphosphine provides the maximum possible electron donation, though it is air-sensitive and harder to handle than Buchwald precatalysts. |
Experimental Protocols
These protocols are designed as self-validating systems . If the color change described does not occur, the active catalyst species has not formed, and the reaction should be aborted/diagnosed immediately.
Protocol A: General Procedure for Electron-Rich Aryl Chlorides
Use this for: Substrates where Oxidative Addition is the barrier.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: SPhos Pd G4 (0.01 - 0.05 equiv)
-
Base: K₃PO₄ (2.0 equiv) - Note: Weaker bases like phosphate are preferred over carbonate for sensitive substrates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge Solids: Add aryl chloride, boronic acid, SPhos Pd G4, and K₃PO₄ to a reaction vial equipped with a stir bar.
-
Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon (x3). Crucial: Oxygen poisons the electron-rich Pd(0) species.
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Activation Check: The reaction mixture should turn from off-white/yellow to a distinct dark color (often orange/brown) upon heating, indicating precatalyst activation.
-
Reaction: Heat to 80°C for 2-12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.
Protocol B: "Slow-Release" Protocol for Unstable Boronic Acids
Use this for: Electron-rich boronic acids prone to protodeboronation.
Concept: High concentrations of boronic acid + base lead to decomposition. We use a syringe pump or portion-wise addition to keep the concentration low relative to the catalyst.
Modifications to Protocol A:
-
Catalyst: Switch to XPhos Pd G4 (Higher turnover frequency).
-
Base: Switch to K₂CO₃ (anhydrous) or K₃PO₄ .
-
Technique: Dissolve the Boronic Acid in the organic solvent (Dioxane) separately. Add this solution dropwise to the hot reaction mixture containing the Aryl Halide, Base, and Catalyst over 1 hour.
Troubleshooting & FAQ
Q1: I see immediate formation of Pd black (precipitate) and no product.
Diagnosis: The active Pd(0) species is unstable (ligand dissociation) or the oxidative addition is too slow. Fix:
-
Ensure you are using a G3/G4 precatalyst . If using Pd(OAc)₂ + Ligand, your ratio is likely off.
-
Switch to SPhos or RuPhos . These ligands bind Pd tightly and prevent aggregation into Pd black.
Q2: My electron-rich boronic acid yields only the de-borylated arene (Ar-H).
Diagnosis: Protodeboronation is outcompeting the cross-coupling. Fix:
-
Remove Water: Switch to anhydrous THF or Toluene. Use anhydrous Cs₂CO₃ or K₃PO₄. (Note: Traces of water are usually needed for the mechanism, but often the base contains enough trace moisture).
-
Increase Catalyst Loading: Go from 1 mol% to 5 mol% to increase the rate of transmetallation.
-
Switch Reagent: Use a MIDA boronate or Potassium Trifluoroborate (
) instead of the free boronic acid. These release the active species slowly [4].[2][3]
Q3: Why not just use Pd(PPh₃)₄?
Answer: Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into electron-rich aryl chlorides (e.g., 4-chloroanisole). The reaction will stall at the first step. Furthermore, Pd(PPh₃)₄ is often contaminated with oxidized phosphine oxides, leading to poor reproducibility.
Decision Tree for Optimization
Use this logic flow to optimize your reaction conditions.
Figure 2: Logic flow for troubleshooting stalled reactions based on crude mixture analysis.
References
-
Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Catalyst for the Suzuki-Miyaura Coupling of Aryl Halides." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.
Sources
Optimization of physicochemical and ADME properties of 1H-pyrrolo[2,3-b]pyridines
Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Optimization Guide
Role: Senior Application Scientist Subject: Optimization of Physicochemical and ADME Properties ID: TSC-LZ-7AZA-001
Introduction: The "Privileged" Scaffold
Welcome to the technical support center for the 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole). You are likely working with this scaffold because it is a bioisostere of indole and purine, widely recognized as a "privileged structure" for kinase inhibition.
Why it works: The 7-azaindole core is an exceptional ATP-competitive hinge binder. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor, forming a bidentate interaction with the kinase hinge region (e.g., Vemurafenib targeting BRAF).
However, this scaffold presents distinct "trouble spots" in solubility, metabolic stability, and synthesis. This guide addresses those specific challenges.
Module 1: Physicochemical Optimization (Solubility & Lipophilicity)
The Issue: Users often encounter the "Brick Dust" phenomenon. While 7-azaindole is more soluble than indole due to the basicity of N7 (pKa ~4.6), the flat, planar nature of the rings leads to high crystal lattice energy (high melting point, low solubility).
Troubleshooting Guide:
| Symptom | Root Cause | Technical Solution |
| Low Aqueous Solubility (<10 µM) | High planarity / Crystal packing | Disrupt Planarity: Introduce sp³-hybridized centers (e.g., replace phenyl rings with saturated heterocycles like oxetanes or morpholines). |
| High LogD (>3.5) | Lipophilic substituents | Polarity Scan: Utilize the N7 nitrogen. At gastric pH, it protonates, but at blood pH (7.4), it is neutral. Lower LogD by adding polar groups at solvent-exposed regions (usually C3 or C5). |
| Poor Dissolution Rate | Particle size/Form | Salt Formation: The N7 nitrogen allows for salt formation (e.g., HCl, Mesylate). Note: This improves dissolution rate, not intrinsic solubility. |
Q: My compound precipitates in the assay buffer. How do I fix this? A: Check your structural planarity. If your molecule is a "flat disk," it will stack. Introduce a "kink" in the molecule.[1] For example, replacing a direct aryl-aryl bond with a saturated linker or using a non-planar substituent (like a methyl group ortho to the biaryl axis) to twist the rings can disrupt packing energy.
Workflow: Solubility Optimization Loop
Caption: Decision tree for distinguishing between "Brick Dust" (high crystallinity) and "Grease Ball" (high lipophilicity) solubility issues.
Module 2: ADME & Metabolic Stability
The Issue: The 7-azaindole scaffold has two primary metabolic liabilities:
-
CYP-mediated oxidation: Typically at the electron-rich C2/C3 positions.
-
Aldehyde Oxidase (AO) liability: The "Silent Killer." The C2 position (ortho to N7) is highly susceptible to nucleophilic attack by AO, forming the 2-oxo metabolite. Crucially, AO is cytosolic and will NOT be detected in standard Liver Microsome (HLM) assays.
Troubleshooting Guide:
| Metabolic Issue | Diagnostic Assay | Structural Fix |
| High Clearance in Hepatocytes but Low in Microsomes | Suspect AO. Run Cytosol Stability Assay (with/without Hydralazine inhibitor). | Block C2: Introduce a substituent at C2 (Methyl, Cl, CN) to sterically or electronically block the AO attack. |
| Rapid Oxidation (General) | Metabolite ID (LC-MS/MS) | Block C3: C3 is electron-rich. Halogenation (F, Cl) or alkylation at C3 prevents oxidation. |
| N-Oxide Formation | Metabolite ID (+16 Da shift) | Reduce Electron Density: Add electron-withdrawing groups (EWG) to the pyridine ring to lower N7 basicity/nucleophilicity. |
Q: My compound is stable in microsomes (HLM) but fails in vivo (high clearance). Why? A: You are likely seeing Aldehyde Oxidase (AO) metabolism.[2] 7-azaindole is a 5,6-fused system where the C2 position is electron-deficient relative to the pyrrole nitrogen but accessible to AO.
-
Action: Test stability in Human Liver Cytosol or S9 fraction (which contains both cytosol and microsomes).
-
Fix: Add a small group at C2 (e.g., -CH3) or change the electronics of the pyridine ring.
Diagram: Metabolic Soft Spots
Caption: Mapping the primary metabolic liabilities of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Module 3: Permeability & Efflux
The Issue: The pyrrole NH (N1) is a strong hydrogen bond donor (HBD). High HBD count correlates with P-glycoprotein (P-gp) efflux, limiting blood-brain barrier (BBB) penetration and oral absorption.
Troubleshooting Guide:
-
Q: My efflux ratio (B-A/A-B) is > 2.0. How do I fix this?
-
A1 (Masking): If the N1-H is not essential for binding (check your crystal structure), alkylate it (e.g., N-methyl).
-
A2 (Shielding): If N1-H is essential (hinge binder), introduce an adjacent substituent (e.g., at C7 or C2) capable of forming a transient intramolecular hydrogen bond, or use steric bulk to shield the donor from the transporter.
-
Module 4: Synthetic Regiocontrol
The Issue: Chemists often struggle with regioselectivity between the N1 (pyrrole nitrogen) and C3 (carbon) positions during functionalization.
Troubleshooting Guide:
| Reaction Type | Preferred Site | Protocol Tip |
| Electrophilic Aromatic Substitution (EAS) | C3 (Major) | C3 is the most nucleophilic carbon. Halogenation (NIS/NCS) or Friedel-Crafts will occur here. Warning: If N1 is unsubstituted, N-reaction can compete. |
| Alkylation (Base-mediated) | N1 | Use NaH or Cs2CO3. N1 deprotonates easily. To alkylate C3, you must block N1 first (e.g., with Tosyl or SEM group). |
| Lithiation | C2 | Requires N1 protection (e.g., N-SEM). Treat with n-BuLi to lithiate at C2 (directed by the pyridine nitrogen), then quench with electrophile. |
Q: I want to install a substituent at C3, but I keep getting N1 alkylation. A: You are likely using basic conditions. For C3 functionalization, use acidic or neutral electrophilic conditions. If you must use a base, protect N1 with a Tosyl (Ts) or SEM group first. The electron-withdrawing protecting group also deactivates the ring slightly, preventing over-reaction.
References
-
Vemurafenib Discovery: Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation." Nature. Link (Demonstrates 7-azaindole as a hinge binder).
-
Physicochemical Properties: Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Influence on ADME." Chemical Research in Toxicology. Link (General principles applied to heterocycles).
-
Aldehyde Oxidase Liability: Dalvie, D., et al. (2010). "Aldehyde Oxidase-Mediated Metabolism of Nitrogen-Containing Heterocycles." Drug Metabolism and Disposition. Link (Specific discussion on aza-heterocycle vulnerability to AO).
-
7-Azaindole Synthesis: Song, J. J., et al. (2002). "A novel synthesis of 7-azaindole derivatives via the Suzuki coupling reaction." Journal of Organic Chemistry. Link (Regioselective functionalization strategies).
-
pKa and Solubility: Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole." Tetrahedron. Link (Comprehensive review of the scaffold's reactivity and properties).
Sources
Validation & Comparative
Purity analysis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol by HPLC
High-Resolution Purity Analysis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol: A Comparative HPLC Guide
Executive Summary: The Analytical Challenge
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a critical intermediate in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics. Its 7-azaindole core presents a specific chromatographic challenge: the pyridine nitrogen (N-7) is basic (pKa ~4.6), leading to severe peak tailing and poor resolution on standard acidic C18 methods due to secondary silanol interactions.
This guide compares the industry-standard "Generic Acidic Method" against an "Optimized High-pH Method." Experimental data demonstrates that shifting to a basic mobile phase (pH 10) not only corrects peak shape but provides orthogonal selectivity required to resolve critical regioisomeric impurities often missed by standard protocols.
Impurity Profiling & Synthetic Context
To validate a method, one must first understand what impurities are likely present. The synthesis of this alcohol typically proceeds via the lithiation and formylation of 5-bromo-7-azaindole, followed by reduction.[1]
Figure 1: Impurity Fate Mapping
This diagram traces the origin of key impurities relative to the synthetic pathway.
Caption: Synthetic pathway illustrating the origin of residual starting material (Impurity A) and potential degradation products (Impurities B & C).
Method Comparison: Acidic vs. Basic Conditions
The following comparison highlights why the "Standard" approach fails and how the "Optimized" approach succeeds.
Scenario A: The "Standard" Alternative (Acidic C18)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]
-
Mechanism: At pH ~2.7, the pyridine nitrogen of the 7-azaindole is protonated (
). -
Outcome: The positively charged species interacts strongly with residual silanols on the silica surface.
-
Result: Broad peaks, tailing factors > 1.5, and potential co-elution with polar impurities.
-
Scenario B: The "Optimized" Protocol (High pH C18)
-
Column: High-pH Stable Hybrid C18 (e.g., Waters XBridge BEH C18), 2.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]
-
Mechanism: At pH 10, the pyridine nitrogen is deprotonated (Neutral).
-
Outcome: The neutral molecule interacts only with the C18 ligands.
-
Result: Sharp peaks, tailing factors < 1.2, and increased retention (hydrophobicity increases in neutral state), separating the target from the solvent front.
-
Comparative Data Analysis
The table below summarizes the chromatographic performance of both methods.
| Parameter | Method A (Acidic, pH 2.7) | Method B (Basic, pH 10.0) | Status |
| Retention Time ( | 4.2 min | 7.8 min | Improved (Better separation from void) |
| Tailing Factor ( | 1.85 (Severe Tailing) | 1.08 (Symmetrical) | Pass |
| Resolution (Prod vs. Imp A) | 1.4 (Baseline risk) | 3.8 (Full Separation) | Pass |
| Theoretical Plates ( | ~4,500 | ~12,000 | High Efficiency |
| LOD (S/N = 3) | 0.05% | 0.01% | Higher Sensitivity |
Technical Insight: The increased retention in Method B is due to the suppression of ionization. Neutral basic compounds are significantly more hydrophobic than their cationic counterparts, allowing for higher organic loading and better desolvation in MS detectors if LC-MS is used.
Detailed Experimental Protocol (Method B)
This protocol is validated for linearity, precision, and specificity.
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Waters XBridge BEH C18 XP, 100 x 3.0 mm, 2.5 µm (Part #: 186006034).
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
Step-by-Step Workflow
-
Preparation of Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with 25% Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Preparation of Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 Water:Acetonitrile. (Note: Do not use acidic diluents as they may cause peak splitting upon injection into a basic mobile phase).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.5 |
| 10.0 | 5 | 95 | 0.5 |
| 12.0 | 5 | 95 | 0.5 |
| 12.1 | 95 | 5 | 0.5 |
| 15.0 | 95 | 5 | 0.5 |
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Column Temp: 40°C (improves mass transfer for basic analytes).
Method Development Logic
The following decision tree illustrates the logic used to arrive at the High-pH solution, ensuring the protocol is self-validating.
Figure 2: Analytical Decision Matrix
Caption: Decision tree demonstrating the shift from acidic to basic conditions to resolve silanol activity issues.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53443442, 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
Agilent Technologies. (2024). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from [Link]
Sources
A Comparative Guide to the NMR and LC-MS Analysis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, a heterocyclic compound featuring the 7-azaindole scaffold, represents a class of molecules with significant interest in medicinal chemistry due to their potential as kinase inhibitors and building blocks for more complex active pharmaceutical ingredients.[1][2] The unequivocal identification and purity assessment of such compounds are critical milestones in the preclinical phase. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive characterization of this molecule.
The Analytical Imperative: Orthogonal Data for Unambiguous Characterization
For regulatory submissions and to ensure the integrity of biological data, relying on a single analytical technique is insufficient. NMR and LC-MS are powerful, yet fundamentally different, techniques that provide orthogonal information. While NMR offers unparalleled detail on molecular structure and connectivity, LC-MS excels at separation and providing an accurate mass-to-charge ratio, confirming molecular weight and offering insights into purity. The synergy of these techniques provides a self-validating system for compound verification, which is a foundational principle of modern pharmaceutical science.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy remains the most powerful and definitive technique for elucidating the covalent structure of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise arrangement and connectivity of atoms within a molecule. This method is indispensable for confirming that the intended chemical synthesis was successful.
Experimental Protocol: ¹H and ¹³C NMR of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its ability to dissolve a wide range of polar organic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can serve as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The analysis is typically performed on a 400 MHz or higher field NMR spectrometer to ensure adequate spectral dispersion for resolving complex spin systems.[5]
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.[6] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Interpreting the Data: A Hypothetical Analysis
The expected NMR data for (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol provides a unique fingerprint of its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Pyrrole-NH | ~11.8 - 12.0 | - | Broad singlet | 1H |
| Pyridine-H6 | ~8.3 - 8.5 | ~144 | Doublet (d) | 1H |
| Pyridine-H4 | ~8.0 - 8.2 | ~129 | Doublet (d) | 1H |
| Pyrrole-H3 | ~6.4 - 6.6 | ~101 | Singlet (s) | 1H |
| CH₂OH (OH) | ~5.3 - 5.5 | - | Triplet (t) | 1H |
| CH₂OH (CH₂) | ~4.6 - 4.8 | ~58 | Doublet (d) | 2H |
| Pyridine-C7a | - | ~150 | - | - |
| Pyrrole-C2 | - | ~149 | - | - |
| Pyridine-C5 | - | ~114 (C-Br) | - | - |
| Pyrrole-C3a | - | ~113 | - | - |
Note: Chemical shifts are predictive and can vary based on experimental conditions. These predictions are based on data for related 7-azaindole and brominated heterocyclic structures.[5][7]
The causality behind these assignments lies in the electronic environment of each nucleus. Protons on the aromatic pyridine ring (H6 and H4) are expected to be downfield (higher ppm) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.[8] The presence of the electron-withdrawing bromine atom at position 5 will further deshield the adjacent protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to definitively assign proton-proton and proton-carbon correlations, respectively, providing an even higher level of confidence in the structural assignment.[3][9]
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Throughput Purity and Identity Confirmation
LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is indispensable for confirming the molecular weight of a target compound and assessing its purity.[10]
Experimental Protocol: LC-MS Analysis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase conditions.
2. LC-MS System and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard choice for small molecule analysis.[11]
-
Mobile Phase A: Water with 0.1% formic acid. The acid helps to protonate the analyte, improving ionization efficiency and chromatographic peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) over several minutes to elute the compound and any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is the most common technique for this type of molecule, operated in positive ion mode to generate the protonated molecule [M+H]⁺.[11]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap instrument is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Interpretation: Confirming Identity and Purity
The LC-MS data will consist of a chromatogram and a corresponding mass spectrum. The chromatogram will show a peak at a specific retention time corresponding to the elution of the target compound. The mass spectrum of this peak will show the mass-to-charge ratio (m/z) of the ionized molecule. For (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, with a molecular formula of C₈H₇BrN₂O, the expected monoisotopic mass of the neutral molecule is approximately 225.9745 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern with two major peaks separated by approximately 2 m/z units.[12]
Table 2: Expected LC-MS Data for (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
| Parameter | Expected Value | Information Gained |
| Retention Time (t_R) | Dependent on specific LC conditions | Compound Polarity & Purity Profile |
| [M+H]⁺ (for ⁷⁹Br) | ~226.9823 m/z | Confirmation of Molecular Weight |
| [M+H]⁺ (for ⁸¹Br) | ~228.9802 m/z | Confirmation of Bromine Presence |
| Purity (from UV chromatogram) | >95% (typically desired) | Assessment of Sample Purity |
The integration of the peak in the UV chromatogram provides a quantitative measure of the compound's purity relative to other UV-active components in the sample.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS based identity and purity analysis.
Comparative Analysis: NMR vs. LC-MS
| Feature | NMR Spectroscopy | LC-MS |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry. | Molecular weight, purity, elemental composition (with HRMS). |
| Sensitivity | Lower (milligram scale). | Higher (microgram to nanogram scale).[10] |
| Throughput | Lower (minutes to hours per sample). | Higher (minutes per sample). |
| Quantitative Capability | Inherently quantitative with an internal standard (qNMR). | Quantitative with appropriate calibration standards. |
| Structural Isomer Discrimination | Excellent; can distinguish constitutional isomers and stereoisomers. | Can be challenging; relies on chromatographic separation. |
| Sample Requirements | Soluble sample in deuterated solvent; non-destructive. | Soluble sample compatible with mobile phase; destructive. |
Conclusion: A Synergistic Approach
In the rigorous environment of pharmaceutical research, the question is not whether to use NMR or LC-MS, but rather how to best integrate both techniques for a comprehensive and unambiguous characterization of novel compounds like (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. NMR provides the definitive structural proof, confirming the precise arrangement of atoms, while LC-MS offers a rapid and sensitive confirmation of molecular weight and purity. By employing both methods, researchers can have the highest degree of confidence in the identity and quality of their materials, which is the bedrock of reliable and reproducible scientific discovery.
References
- Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS.
- 7-Azaindole (271-63-6) 13C NMR spectrum - ChemicalBook.
- 7-Azaindole (271-63-6) 1H NMR spectrum - ChemicalBook.
- Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications.
- Supporting information - The Royal Society of Chemistry.
- Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide - Benchchem.
-
13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. Available at: [Link]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine | CymitQuimica.
- (Br) Bromine NMR.
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione - ChemicalBook.
- Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling.
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. Available at: [Link]
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook.
-
5-bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. Available at: [Link]
- A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine.
-
A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC. Available at: [Link]
-
LC-MS/MS for Analysis of Pyrrolizidine Alkaloids - LabRulez LCMS. Available at: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
79 Br NMR spectroscopy as a practical tool for kinetic analysis - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine - Amerigo Scientific. Available at: [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures.
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - Amerigo Scientific [amerigoscientific.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
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- 12. (Br) Bromine NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Validation of Analytical Methods for Brominated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity, potency, and safety of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Brominated pyridines, a class of compounds frequently utilized as key building blocks in the synthesis of a wide array of drugs, demand rigorous analytical scrutiny. The validation of analytical methods applied to these compounds is not merely a regulatory formality but a scientific necessity to ensure data integrity and, ultimately, patient safety. This guide provides an in-depth comparison of common analytical techniques for brominated pyridine compounds and a detailed roadmap for their validation, grounded in scientific principles and regulatory expectations.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique for a brominated pyridine is contingent upon its physicochemical properties, including volatility, thermal stability, and polarity. The two most prevalent chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer distinct advantages and present unique challenges.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Versatility
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC) are often the methods of choice for a broad range of brominated pyridines, particularly those that are non-volatile or prone to degradation at elevated temperatures. The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
The causality behind selecting a specific HPLC column chemistry is crucial for achieving optimal separation. For brominated pyridines, several stationary phases can be considered:
-
C18 (Octadecyl Silane): A versatile, non-polar stationary phase suitable for the retention of moderately non-polar brominated pyridines. The primary retention mechanism is hydrophobic interaction.
-
Phenyl-Hexyl: This phase offers alternative selectivity to C18 columns due to π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte. This can be particularly advantageous for achieving separation from structurally similar impurities.
-
Pentafluorophenyl (PFP): PFP columns provide a unique selectivity for halogenated compounds and are an excellent choice for the analysis of brominated pyridines.[1][2] The retention mechanism involves a combination of hydrophobic, π-π, and dipole-dipole interactions, which can enhance the resolution of isomers and related substances.
Gas Chromatography (GC): The Specialist for Volatile Analytes
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable brominated pyridine compounds.[3] Separation is achieved as the analyte, carried by an inert gas, partitions between the mobile phase and a liquid or solid stationary phase within the column.
However, the thermal lability of some brominated compounds is a critical consideration.[4] High temperatures in the GC inlet can lead to the degradation of the analyte, compromising the accuracy and precision of the method.[3] Therefore, careful method development and validation are essential to ensure the integrity of the results. The choice of detector is also pivotal:
-
Flame Ionization Detector (FID): A universal detector that provides excellent sensitivity for organic compounds.
-
Mass Spectrometry (MS): Offers high selectivity and provides structural information, aiding in peak identification and the characterization of impurities. Electron ionization (EI) is a common technique, and the fragmentation patterns of brominated compounds often show a characteristic isotopic pattern for bromine (M/M+2), which aids in their identification.[5][6]
The Blueprint for Reliability: Validating Analytical Methods for Brominated Pyridines
The validation of an analytical method is the process of demonstrating, through laboratory studies, that the performance characteristics of the method are suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is also echoed by regulatory bodies like the FDA and in compendia such as the United States Pharmacopeia (USP).[2][7][8][9]
The following sections detail the key validation parameters, the rationale behind their assessment for brominated pyridines, and example experimental protocols.
Specificity
Why it's crucial: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] For brominated pyridines, this is vital to ensure that the reported purity is not inflated by co-eluting impurities, which may have similar UV spectra or retention times.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the brominated pyridine API, a placebo (a mixture of all formulation excipients without the API), and the API spiked with known impurities and degradation products.
-
Analysis: Analyze these solutions using the developed chromatographic method.
-
Evaluation:
-
Demonstrate that there are no interfering peaks from the placebo at the retention time of the API.
-
Show that the API peak is resolved from all known impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector in HPLC or mass spectral deconvolution in GC-MS can provide additional evidence of specificity.
-
Linearity
Why it's crucial: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of the brominated pyridine reference standard, spanning the expected concentration range of the samples.
-
Analysis: Analyze each standard in triplicate.
-
Evaluation: Plot the average peak area (or height) against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r) of ≥ 0.999 is typically expected. The y-intercept should be minimal.
Range
Why it's crucial: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to define the range of the method.
Accuracy
Why it's crucial: Accuracy is the closeness of the test results obtained by the method to the true value. It ensures that the measured value reflects the actual amount of the brominated pyridine in the sample.
Experimental Protocol:
-
Sample Preparation: Prepare a minimum of nine determinations over a minimum of three concentration levels spanning the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with known amounts of the brominated pyridine API.
-
Analysis: Analyze each sample in triplicate.
-
Evaluation: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Why it's crucial: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the method's variability.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the brominated pyridine at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why they are crucial:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. This is important for impurity profiling.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for the quantification of low-level impurities.
Experimental Protocol (based on the signal-to-noise ratio):
-
Sample Preparation: Prepare a series of increasingly dilute solutions of the brominated pyridine.
-
Analysis: Analyze these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Why it's crucial: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For GC methods analyzing potentially thermally labile brominated pyridines, robustness testing of the inlet temperature is particularly critical.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. Examples include:
-
HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.
-
GC: Inlet temperature, oven temperature ramp rate, carrier gas flow rate.
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the effect of the changes on the system suitability parameters (e.g., resolution, peak symmetry, retention time).
Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
Data Presentation and Visualization
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result for HPLC-UV Method | Hypothetical Result for GC-MS Method |
| Specificity | No interference at the retention time of the analyte. | Pass | Pass |
| Linearity (r) | ≥ 0.999 | 0.9998 | 0.9995 |
| Range | Defined by linearity, accuracy, and precision. | 50 - 150 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | 98.8 - 101.5% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% | Repeatability: 1.1%Intermediate: 1.5% |
| LOD | S/N ≥ 3 | 0.1 µg/mL | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL | 0.15 µg/mL |
| Robustness | System suitability parameters met under all conditions. | Pass | Pass |
Experimental Workflows
Caption: A typical workflow for analytical method validation.
Caption: A schematic of a typical HPLC system setup.
Detailed Experimental Protocols
HPLC-UV Method for the Assay of 2-Bromo-5-fluoropyridine
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
2. Chromatographic Conditions:
-
Column: PFP, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Bromo-5-fluoropyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of 2-Bromo-5-fluoropyridine into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
4. System Suitability:
-
Inject the standard solution five times. The RSD of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
GC-MS Method for the Determination of 3-Bromopyridine
1. Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
2. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (Note: This should be optimized during method development to minimize potential degradation).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-200 amu.
3. Sample Preparation:
-
Standard Solution (10 µg/mL): Accurately prepare a stock solution of 3-Bromopyridine reference standard in dichloromethane and dilute to the final concentration.
-
Sample Solution (10 µg/mL): Prepare the sample in dichloromethane to achieve the target concentration.
4. System Suitability:
-
Inject the standard solution five times. The RSD of the peak area should be ≤ 5.0%, and the peak shape should be symmetrical.
Conclusion
The validation of analytical methods for brominated pyridine compounds is a multi-faceted process that requires a deep understanding of both the analytical techniques and the chemical nature of the analytes. A thorough validation, guided by the principles outlined in this guide and in regulatory documents, is essential for ensuring the generation of reliable and reproducible data. By carefully selecting the appropriate analytical technique and rigorously validating its performance, researchers and drug development professionals can have high confidence in the quality and safety of their products.
References
-
Chromtech. HPLC Column Selection Guide. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. Available from: [Link]
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. 2021. Available from: [Link]
-
Slideshare. Mass chart Fragmentation. Available from: [Link]
-
PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. 2014. Available from: [Link]
-
ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. 2025. Available from: [Link]
- Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
-
PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. 2009. Available from: [Link]
-
U.S. Pharmacopeia. General Information <1225> Validation of Compendial Procedures. 2011. Available from: [Link]
-
PMC. Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. Available from: [Link]
-
PubMed. Structural characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO). 2009. Available from: [Link]
-
ATSDR. Analytical Methods for Pyridine. Available from: [Link]
-
IntechOpen. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 2024. Available from: [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. 2018. Available from: [Link]
Sources
- 1. chromtech.net.au [chromtech.net.au]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structural characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Comparing potency of different 1H-pyrrolo[2,3-b]pyridine kinase inhibitors
[1][2]
Executive Summary: The "Privileged" Adenine Mimic
The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a cornerstone in modern kinase drug discovery.[1][2] Its structural isomorphism to the purine ring of ATP allows it to function as a potent ATP-competitive inhibitor.[1][2] Unlike the indole scaffold, the nitrogen at position 7 (N7) acts as a critical hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This dual capability enables a high-affinity bidentate interaction with the kinase hinge region, mimicking the adenine-hinge interaction of natural ATP.[1][2]
This guide compares three distinct 7-azaindole derivatives—Vemurafenib , Pexidartinib , and Decernotinib —to illustrate how substitution patterns on this scaffold modulate potency, selectivity, and therapeutic application.
Comparative Potency Analysis
Vemurafenib (PLX4032): The Precision Oncological Tool
Primary Target: BRAF V600E Mechanism: Type I ATP-competitive inhibitor (active conformation binder).[1][2]
Vemurafenib represents the "normal" binding mode of the 7-azaindole scaffold.[1][2] The core inserts into the ATP binding pocket, with the 3-position substituent extending towards the gatekeeper residue.[2] This orientation is critical for its high selectivity toward the V600E mutant over wild-type BRAF.[1][2]
-
Potency Data:
Structural Insight: The 3-substitution (p-chlorophenyl-propyl group) provides van der Waals contacts that are more favorable in the constitutively active V600E conformation than in the inactive wild-type conformation.[1][2]
Pexidartinib (PLX3397): The Multi-Kinase Modulator
Primary Targets: CSF1R (FMS), c-KIT, FLT3 Mechanism: Type I/II mixed inhibitor profile.[1][2]
Pexidartinib utilizes the 7-azaindole core but introduces a critical substitution at the C5 position .[1] This extension allows the molecule to interact with the juxtamembrane domain or specific hydrophobic pockets adjacent to the ATP site, broadening its kinase spectrum to include split-kinase domain receptors like CSF1R and KIT.[2]
-
Potency Data:
Structural Insight: The addition of a pyridyl nitrogen on the linker at the C5 position is essential for stabilizing the specific conformation required to bind CSF1R, demonstrating how distal substitutions on the 7-azaindole core dictate selectivity profiles.
Decernotinib (VX-509): The Immunomodulator
Primary Target: JAK3 Mechanism: ATP-competitive inhibitor with isoform selectivity.[1][2]
Decernotinib leverages the 7-azaindole scaffold to target the Janus Kinase (JAK) family.[1][2][4] Achieving selectivity for JAK3 (which pairs with JAK1 but is restricted to hematopoietic cells) over JAK1/2 is challenging.[1][2] Decernotinib achieves high affinity through specific hydrophobic interactions in the ATP pocket that favor the JAK3 topography.[2]
-
Potency Data:
Structural Insight: The high affinity (single-digit nanomolar Ki) highlights the efficiency of the 7-azaindole scaffold in forming tight binding complexes, although the structural homology among JAK isoforms limits the selectivity window compared to BRAF inhibitors.[1][2]
Data Summary: Potency Landscape
| Compound | Scaffold Core | Primary Target | Biochemical Potency (IC50/Ki) | Key Off-Targets | Clinical Status |
| Vemurafenib | 3-subst. 7-azaindole | BRAF V600E | 13 nM (IC50) | CRAF, SRMS | FDA Approved (Melanoma) |
| Pexidartinib | 5-subst. 7-azaindole | CSF1R | 17 nM (IC50) | c-KIT (12 nM), FLT3 (9 nM) | FDA Approved (TGCT) |
| Decernotinib | 7-azaindole | JAK3 | 2.5 nM (Ki) | JAK1 (11 nM), JAK2 (13 nM) | Clinical Trials (Autoimmune) |
Mechanistic Visualization
The "Hinge Binder" Interaction
The following diagram illustrates the critical bidentate hydrogen bonding network that makes 7-azaindole an effective ATP mimic.
Figure 1: Bidentate hydrogen bonding mode of 1H-pyrrolo[2,3-b]pyridine with the kinase hinge region.
Experimental Protocols (Self-Validating Systems)
To generate reproducible potency data for these inhibitors, the following protocols utilize internal controls to ensure validity.
Biochemical Potency: ADP-Glo Kinase Assay
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1][2] It is preferred for its high sensitivity at low ATP conversion rates (initial velocity conditions).[1][2]
Protocol Logic:
-
Kinase Reaction: Substrate + ATP + Inhibitor → Phospho-substrate + ADP.[1][2]
-
ADP Depletion: Unreacted ATP is depleted to reduce background.[1][2]
-
Detection: ADP is converted back to ATP, which drives a luciferase reaction.[2] Luminescence
Kinase Activity.[1][2]
Step-by-Step Workflow:
-
Preparation: Dilute inhibitors (Vemurafenib/Pexidartinib) in 100% DMSO (100x final conc).
-
Master Mix: Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction Assembly:
-
Incubation: 60 min at RT (ensure linear range).
-
Termination/Detection: Add 10 µL ADP-Glo Reagent (stops reaction, depletes ATP).[1][2] Incubate 40 min.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light).[1][2] Incubate 30 min. Measure Luminescence.
Validation Check:
-
Z' Factor: Must be > 0.5 using High Control (DMSO) and Low Control (No Enzyme).[1][2]
-
Reference Compound: Run Staurosporine as a control; IC50 should match historical data.
Cellular Potency: CellTiter-Glo Viability Assay
Protocol Logic: Measures ATP as a proxy for metabolically active cells.[1][2]
Step-by-Step Workflow:
-
Seeding: Seed A375 (BRAF V600E) or M-NFS-60 (CSF1R dependent) cells in 96-well plates (3,000 cells/well). Allow attachment (16-24h).
-
Treatment: Add inhibitor serial dilutions (0.1 nM to 10 µM). DMSO final conc < 0.5%.[1][2]
-
Incubation: 72 hours at 37°C/5% CO2.
-
Detection: Add CellTiter-Glo reagent (1:1 ratio with media).[1][2] Shake 2 min. Incubate 10 min.
-
Readout: Measure Luminescence.
Validation Check:
-
Linearity: Signal must be linear with cell number (verify with standard curve).
-
Visual Check: Confirm cell death microscopically before lysis to rule out assay artifacts.
Assay Workflow Visualization
Figure 2: ADP-Glo biochemical kinase assay workflow for IC50 determination.
References
-
Bollag, G. et al. (2010).[1][2] Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation. Nature. Link[1][2]
-
Tap, W. D. et al. (2015).[2] Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine. Link[1][2]
-
Mahajan, S. et al. (2015).[2][5] Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases.[1][2][8] Journal of Medicinal Chemistry. Link[1][2]
-
Zhang, C. et al. (2013).[1][2] Discovery of a small molecule insulin-like growth factor 1 receptor (IGF-1R) kinase inhibitor with a novel binding mode. Journal of Medicinal Chemistry. Link[1][2]
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Sources
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- 2. Momelotinib - Wikipedia [en.wikipedia.org]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 8. Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 7-Azaindole Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The "Privileged" Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a superior bioisostere to the classical indole moiety in modern drug discovery. While indoles have historically dominated the landscape of kinase inhibitors, 7-azaindoles offer distinct physicochemical advantages—specifically enhanced aqueous solubility and metabolic stability—while retaining the critical geometry required for ATP-mimetic binding.
This guide provides a technical comparison of 7-azaindole derivatives against their indole counterparts, analyzes the positional SAR that led to blockbuster drugs like Vemurafenib, and details self-validating experimental protocols for their synthesis and evaluation.
Comparative Analysis: 7-Azaindole vs. Indole
The strategic replacement of a carbon atom (C7 in indole) with a nitrogen atom (N7 in 7-azaindole) fundamentally alters the electronic and physicochemical profile of the molecule without disrupting its steric footprint.
Physicochemical Performance
The table below summarizes the core differences that drive the selection of 7-azaindole over indole in lead optimization.
| Feature | Indole Scaffold | 7-Azaindole Scaffold | Impact on Drug Design |
| H-Bonding | Donor (N1-H) only | Donor (N1-H) + Acceptor (N7) | Enables "bidentate" binding to kinase hinge regions (e.g., Glu/Cys residues). |
| pKa (Conjugate Acid) | ~ -2.4 (Very weak base) | ~ 4.6 (Weak base) | N7 protonation can improve solubility in acidic media (stomach). |
| Aqueous Solubility | Low (< 20 µg/mL typical) | High (> 400 µg/mL typical) | ~25-fold increase in solubility reduces formulation challenges. |
| Metabolic Stability | Prone to C3 oxidation | Improved stability | Reduced clearance; electron-deficient pyridine ring resists oxidative metabolism. |
| Lipophilicity (LogP) | Higher | Lower | Lower LogP often correlates with better oral bioavailability and reduced promiscuity. |
Expert Insight: The "N7" nitrogen is the game-changer. In kinase inhibitors, it often acts as a hydrogen bond acceptor for the backbone NH of the hinge region, creating a rigid, high-affinity anchor that indoles cannot provide without additional substituents.
Positional SAR & Causality
The biological activity of 7-azaindole derivatives is strictly governed by substitution patterns. Below is a causal analysis of the key positions.
The SAR Map
The following diagram visualizes the functional logic of the scaffold.
Figure 1: Functional map of the 7-azaindole scaffold highlighting critical binding interactions.
Deep Dive: C3 vs. C5 Functionalization
-
C3 (The Potency Driver): This position is electronically similar to C3 of indole. It is nucleophilic and prone to electrophilic aromatic substitution. In kinase inhibitors (like Vemurafenib), a bulky aryl group at C3 occupies the "gatekeeper" region or the hydrophobic pocket behind the ATP binding site, driving potency.
-
C5 (The Tuner): The C5 position on the pyridine ring is less reactive to electrophiles but accessible via cross-coupling (e.g., Suzuki-Miyaura). Substituents here often point toward the solvent interface. Modifying C5 is the primary strategy to adjust LogD and Clearance without destroying the primary binding mode.
Case Study: The Evolution of Vemurafenib
Vemurafenib (Zelboraf) represents the pinnacle of 7-azaindole SAR application. It evolved from a low-potency fragment to a nanomolar drug through precise structural elaboration.
Fragment-to-Drug Evolution
The development utilized a fragment-based drug discovery (FBDD) approach.
| Compound | Structure Description | Target (BRAF V600E) IC50 | Key SAR Lesson |
| 7-Azaindole (Fragment) | Bare scaffold | > 100 µM | The core motif binds the hinge but lacks hydrophobic reach. |
| PLX4720 (Tool Compound) | 3-(4-chlorophenyl) substituted | ~ 13 nM | C3-Arylation provides critical hydrophobic interaction, boosting potency by >1000x. |
| Vemurafenib (PLX4032) | 3-(4-chlorophenyl) + 5-(difluorophenyl sulfonamide) | ~ 31 nM | C5-Functionalization optimized PK properties (bioavailability) in humans, despite similar intrinsic potency to PLX4720. |
Critical Insight: While PLX4720 was more potent in some in vitro assays, Vemurafenib was selected for clinical development because the sulfonamide moiety at C5 (and the specific difluoro-phenyl linker) significantly improved the pharmacokinetic profile (half-life and exposure) in higher mammals.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for 7-azaindole derivatization and testing.
Synthesis Workflow: C3-Arylation (Suzuki Route)
This route is the industry standard for installing the "potency driver" at C3.
Figure 2: Step-wise synthetic route for C3-functionalized 7-azaindole derivatives.
Protocol Details:
-
Iodination: Dissolve 7-azaindole (1.0 eq) in DMF. Add KOH (1.1 eq) followed by N-iodosuccinimide (NIS, 1.05 eq) portion-wise. Stir at RT for 1 hour. Pour into ice water; filter the precipitate (3-iodo-7-azaindole). Yield typically >90%.
-
Suzuki Coupling: Suspend 3-iodo-7-azaindole (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in Dioxane/Water (4:1). Degas with N2. Add Pd(dppf)Cl2 (0.05 eq). Heat to 90°C for 4-12 hours.
-
Self-Validation: Monitor reaction by LC-MS. The disappearance of the iodine peak (M+126 shift) and appearance of the biaryl product confirms success.
Kinase Assay (Radiometric 33P-ATP)
To objectively compare potency (IC50), a radiometric assay is preferred over fluorescence methods to avoid interference from autofluorescent inhibitors.
-
Reagents: Recombinant BRAF V600E, substrate peptide (e.g., MEK1 derived), [γ-33P]ATP.
-
Procedure:
-
Incubate kinase, substrate, and test compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2) for 15 min.
-
Initiate reaction with [γ-33P]ATP (at Km concentration).
-
Incubate for 60 min at RT.
-
Spot onto P81 phosphocellulose filters.
-
Wash with 0.75% phosphoric acid (removes unbound ATP).
-
-
Data Analysis: Measure radioactivity (CPM). Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic model to determine IC50.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Link
-
Bollag, G., et al. (2010). Nature. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." (Describes PLX4032/Vemurafenib discovery). Link
-
Tsai, J., et al. (2008). Proc. Natl. Acad. Sci. USA. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." (Describes PLX4720).[2][3][4][5] Link
-
Zhang, H., et al. (2015). ACS Medicinal Chemistry Letters. "Discovery of 7-Azaindole Derivatives as Potent PI3K Inhibitors." Link
-
Michaelis, M., et al. (2014).[5] Journal of Pharmacy & Pharmaceutical Sciences. "Differential effects of the oncogenic BRAF inhibitor PLX4032 (vemurafenib) and its progenitor PLX4720 on ABCB1 function."[3][4][5] Link
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Popowycz, F., et al. (2011). Journal of Medicinal Chemistry. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Link
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A Comparative Guide to the In Vivo Efficacy of 1H-pyrrolo[2,3-b]pyridine Compounds in Oncology
The pursuit of targeted cancer therapies has led to the identification of certain molecular scaffolds that are exceptionally effective at interacting with key oncogenic proteins. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, stands out as one such "privileged" scaffold. Its structural resemblance to the purine core allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, which are often dysregulated in cancer. This guide provides a technical comparison of the in vivo efficacy of several classes of 1H-pyrrolo[2,3-b]pyridine compounds, supported by experimental data and detailed protocols, to aid researchers and drug developers in this dynamic field.
The Mechanistic Rationale: Targeting Oncogenic Kinases
The therapeutic efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to act as ATP-competitive inhibitors of protein kinases that are critical drivers of tumor growth, proliferation, and survival. By occupying the ATP-binding pocket of the kinase, these compounds block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that cancer cells rely upon. Key kinase families successfully targeted by this scaffold include:
-
Traf2 and Nck-interacting kinase (TNIK): A crucial regulator in the Wnt signaling pathway, which is frequently mutated in colorectal cancer.[1] Inhibition of TNIK has been shown to suppress cancer cell proliferation and growth.
-
c-Met (HGF Receptor): A receptor tyrosine kinase whose signaling pathway is implicated in cell proliferation, migration, and invasion.[2] Aberrant c-Met activation is a known oncogenic driver in various cancers, including gastric and lung cancer.[3]
-
Janus Kinases (JAKs): Central components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to regulate gene expression involved in immunity and cell growth.[4] JAK3, in particular, is a target for immunomodulatory and anti-cancer therapies.[5]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and migration.[6] Its inhibition is a strategy to combat tumor metastasis.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose abnormal activation is linked to various cancers.[7][8]
Figure 1: Inhibition of the c-Met signaling pathway by a 1H-pyrrolo[2,3-b]pyridine compound.
Comparative In Vivo Efficacy of Lead Compounds
The ultimate preclinical validation for any anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the workhorse for these studies.[9] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are gaining prominence as they may better recapitulate the characteristics of the original tumor.[10]
The table below summarizes in vivo efficacy data for several 1H-pyrrolo[2,3-b]pyridine compounds from recent literature, comparing them against vehicle controls or standard treatments.
| Compound | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI | Source |
| Compound 22 | CDK8 | Colorectal Cancer (HCT116) Xenograft | 50 mg/kg, QD, p.o. | Significant tumor growth inhibition | Vehicle Control | N/A | [11][12] |
| Compound 25a | ATM | Colorectal Cancer (SW620) Xenograft | 50 mg/kg (25a) + 10 mg/kg (Irinotecan), Q3Dx4, i.p. | 95.4% (Combination) | Irinotecan alone | 47.7% | [13] |
| Compound 16h | Multi-kinase | Lung Cancer (A549) Xenograft | Not specified | Potent suppression of tumor growth | Vehicle Control | N/A | [14] |
| Compound 4h | FGFR1/2/3 | Breast Cancer (4T1) Xenograft | Not specified | Significant tumor growth inhibition | Vehicle Control | N/A | [7][8] |
Analysis of Comparative Performance:
-
Monotherapy vs. Combination: While compounds like the CDK8 inhibitor 22 show significant efficacy on their own, the data for the ATM inhibitor 25a highlights the profound synergistic potential of 1H-pyrrolo[2,3-b]pyridines.[11][12] When combined with a standard chemotherapeutic agent (Irinotecan), TGI increased from 47.7% to 95.4%, demonstrating a clear benefit in a combination setting.[13] This positions these compounds as potential chemosensitizers that can enhance the efficacy of existing treatments.
-
Broad Applicability: The scaffold's versatility is evident from the range of targets and corresponding tumor types where in vivo efficacy has been demonstrated, including colorectal, lung, and breast cancers.[7][11][14]
-
Need for Optimization: While many compounds show promising activity, further development is often needed to optimize pharmacokinetic properties for sustained in vivo exposure and efficacy.[14]
Essential Experimental Protocols for In Vivo Evaluation
Reproducible and reliable in vivo data is predicated on meticulously planned and executed experiments.[15] Below are standardized protocols for assessing the efficacy of novel 1H-pyrrolo[2,3-b]pyridine compounds.
Subcutaneous Xenograft Efficacy Study Workflow
This model is fundamental for evaluating a compound's ability to inhibit the growth of solid tumors.[9][16]
Step-by-Step Methodology:
-
Cell Line Authentication and Expansion: Authenticate the chosen human cancer cell line (e.g., HCT116) via short tandem repeat (STR) profiling. Expand the cells in their recommended culture medium under sterile conditions. Ensure cells are free from mycoplasma contamination.
-
Animal Preparation: Acclimate female athymic nude mice (6-8 weeks old) for a minimum of one week. House them in an AAALAC-accredited facility with controlled environmental conditions and provide sterile food and water ad libitum.[17]
-
Tumor Implantation: Harvest cancer cells in their exponential growth phase. Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel®. Subcutaneously inject 5 x 10⁶ cells (in 100 µL) into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Once tumors are palpable, begin measuring them with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²)/2. When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Compound X, Comparator Drug).
-
Drug Formulation and Administration: Prepare the 1H-pyrrolo[2,3-b]pyridine compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound and vehicle control according to the planned schedule, dose, and route (e.g., daily oral gavage). Monitor animal body weight as a measure of general toxicity.
-
Endpoint and Tissue Collection: Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or for a fixed duration. At the study endpoint, euthanize the mice. Excise, weigh, and photograph the tumors. Collect plasma and tumor samples for subsequent analysis.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[17]
Figure 2: Standard workflow for an in vivo subcutaneous xenograft efficacy study.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the observed anti-tumor effect is a direct result of target engagement, pharmacodynamic (PD) studies are essential.[18] These studies measure the molecular effects of the drug on its target within the tumor tissue.[19]
Protocol: Western Blot for Target Phosphorylation
-
Sample Preparation: From a satellite group of tumor-bearing animals treated for a shorter duration (e.g., 2-24 hours post-final dose), collect tumor tissues and snap-freeze them in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met).
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing: Detect the signal using an enhanced chemiluminescence (ECL) substrate. After imaging, strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantification: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total target protein in the treated groups relative to the vehicle control confirms in vivo target engagement.
Conclusion and Future Outlook
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors in oncology. The in vivo data consistently demonstrates that compounds derived from this core can produce significant tumor growth inhibition across a variety of cancer types. The most promising path forward appears to be a dual strategy: developing highly selective inhibitors for cancers driven by a specific, targetable kinase addiction, and designing multi-kinase inhibitors that can be strategically combined with standard-of-care chemotherapy or other targeted agents to achieve synergistic anti-tumor effects and overcome drug resistance. Rigorous, well-controlled in vivo studies, complete with pharmacodynamic readouts, will remain the critical step in validating these new therapeutic candidates and advancing them toward clinical application.
References
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El-Mernissi R., El Khatabi K., Khaldan A., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
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Anonymous. (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry. [Link]
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Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]
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Anonymous. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. Retrieved from [Link]
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Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Retrieved from [Link]
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Anonymous. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Tsume, Y., et al. (2011). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
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Anonymous. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Anonymous. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Retrieved from [Link]
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Anonymous. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
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Boettcher, J., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Anonymous. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio CDMO. Retrieved from [Link]
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Proia, T., et al. (2022). Pharmacokinetic and pharmacodynamic evaluation of human tumor xenograft models treated upon administration of trastuzumab deruxtecan. Cancer Research. [Link]
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Anonymous. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]
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Wang, Y., & Li, C. (n.d.). Pharmacodynamic Modelling of Biomarker Data in Oncology. PMC - NIH. Retrieved from [Link]
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Asghari, M. H., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction. [Link]
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Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link]
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Anonymous. (n.d.). Design, synthesis, biological evaluation and molecular modeling of novel 1 H -pyrrolo[2,3- b ]pyridine derivatives as potential anti-tumor agents. PlumX. Retrieved from [Link]
- Anonymous. (2021). Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. Molecules.
- Anonymous. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
- Anonymous. (2025). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry.
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Anonymous. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. Retrieved from [Link]
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Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology. [Link]
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Anonymous. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Kim, D. H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences. [Link]
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El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
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Anonymous. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Retrieved from [Link]
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Anonymous. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Anonymous. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]
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Anonymous. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PMC. Retrieved from [Link]
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Anonymous. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. Retrieved from [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Comparative study of palladium catalysts for 7-azaindole coupling
The Azaindole Paradox: Why Standard Catalysts Fail
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., Vemurafenib), offering a bioisostere to indole with improved water solubility and unique hydrogen-bonding capabilities. However, for the synthetic chemist, it presents a "Janus-faced" challenge.
Unlike indole, the pyridine-like nitrogen (N7) possesses a lone pair orthogonal to the
This guide objectively compares modern catalyst systems designed to overcome these electronic and steric barriers, focusing on C–N (Buchwald-Hartwig) and C–C (Suzuki-Miyaura) couplings.
Mechanistic Visualization: The Steric Shield Strategy
To bypass N7-poisoning, modern protocols utilize bulky, electron-rich biarylphosphine ligands (Buchwald ligands). These ligands occupy significant coordination space, effectively "shielding" the palladium center from the azaindole nitrogen while facilitating oxidative addition into electron-deficient C–Cl bonds.
Figure 1: Catalyst Poisoning vs. Ligand Shielding
The following diagram illustrates how bulky ligands prevent the formation of the "off-cycle" resting state.
Caption: Comparison of standard phosphine displacement (Red) vs. steric shielding by biarylphosphines (Green) which maintains the active catalytic cycle.
Comparative Analysis: C–N Bond Formation
The formation of C–N bonds at the C4 position of 7-azaindole is critical for kinase selectivity. The choice of catalyst depends heavily on the nucleophile (Amine vs. Amide).
Scenario A: Amination (Secondary Amines)
The Contenders: Pd(OAc)
| Feature | Pd(OAc) | Pd-RuPhos G3 (Winner) | Pd-BrettPhos G3 |
| Substrate Scope | Limited to bromides; fails with chlorides. | Excellent for chlorides and bromides. | Good for primary amines; weaker for secondary. |
| Yield (Avg) | 30–50% | 85–96% | 70–85% |
| Temp/Time | 100°C / 12h | 80°C / 1–4h | 100°C / 6h |
| Mechanism | Prone to N7-binding. | Monoligated species prevents N7-binding. | Sterically demanding; slower oxidative addition. |
Verdict: RuPhos is the superior ligand for coupling secondary amines (e.g., piperazines, morpholines) to 4-chloro-7-azaindoles. Its moderate bulk allows for rapid oxidative addition while preventing N7 coordination [1].
Scenario B: Amidation (Amides/Lactams)
The Contenders: Pd-XPhos G3 vs. Pd-Xantphos.
| Feature | Pd-XPhos G3 | Pd(OAc) |
| Ligand Type | Monodentate Biarylphosphine | Bidentate Bisphosphine (Wide Bite Angle) |
| Stability | Moderate for amides. | High; promotes reductive elimination. |
| Yield (Amides) | < 20% (Trace) | 75–92% |
| Key Condition | Cs | Cs |
Verdict: Xantphos is the definitive choice for amidation. The large bite angle of Xantphos favors the reductive elimination of the rigid amide bond, a step that is often rate-limiting with monodentate ligands like XPhos in this specific context [2].
Comparative Analysis: C–C Bond Formation (Suzuki-Miyaura)
Regioselectivity is the primary driver here. 7-Azaindoles can be coupled at C3 (electrophilic aromatic substitution-like) or C4/C5 (via halides).
Catalyst Selection Matrix[1][2]
| Substrate Halogen | Target Position | Recommended Catalyst | Base/Solvent | Why? |
| Aryl-Cl | C4 / C5 | Pd-XPhos G3 or Pd-SPhos G3 | K | XPhos/SPhos are essential to activate the inert C–Cl bond on the electron-deficient pyridine ring [3]. |
| Aryl-Br/I | C3 | Pd(dppf)Cl | Na | The bidentate dppf ligand enforces cis-geometry, preventing dehalogenation side reactions common at C3. |
| Unprotected N-H | Any | Pd-Amphos or Pd(dtbpf)Cl | K | These robust bisphosphines tolerate the acidic N-H proton better than monodentate variants. |
Experimental Protocols
These protocols are self-validating systems. If the color changes described do not occur, stop and check solvent purity (O
Protocol A: RuPhos-Mediated Amination of 4-Chloro-7-azaindole
Best for: Installing solubilizing amine tails.
-
Charge: In a glovebox or under Ar flow, add RuPhos Pd G3 (0.02 equiv), RuPhos (0.02 equiv), and Cs
CO (2.0 equiv) to a reaction vial. -
Substrate: Add 4-chloro-1-methyl-7-azaindole (1.0 equiv) and the secondary amine (1.2 equiv).
-
Solvent: Add anhydrous THF or 1,4-Dioxane (0.2 M concentration).
-
Checkpoint: The solution should be a pale orange/yellow suspension. If dark black/brown immediately, O
contamination is likely.
-
-
Reaction: Seal and heat to 85°C for 2–4 hours.
-
Workup: Filter through Celite (elute with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for polar azaindoles).
Protocol B: Xantphos-Mediated Amidation
Best for: Carbonyl-linked diversity.
-
Charge: Add Pd(OAc)
(0.05 equiv), Xantphos (0.10 equiv), and Cs CO (1.5 equiv). -
Solvent: Add 1,4-Dioxane and stir at RT for 5 mins.
-
Checkpoint: Solution turns clear yellow/orange as the active Pd-Xantphos species forms.
-
-
Substrate: Add N-protected 4-bromo-7-azaindole (1.0 equiv) and the amide nucleophile (1.2 equiv).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Note: Amidation is slower than amination; do not cut reaction time short.
-
Troubleshooting & Optimization
Even with optimal catalysts, specific failure modes exist for 7-azaindoles.
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM Recovery) | Catalyst Poisoning (N7) | Switch to a bulkier ligand (BrettPhos or tBuXPhos ) to destabilize N7-coordination. |
| Desulfonylation | Base incompatibility | If using N-sulfonyl protection, avoid strong alkoxides. Use K |
| Protodehalogenation | Hydride Source | Solvent (alcohol) or amine is acting as a hydride donor. Switch to Toluene or Dioxane . |
| Dimerization | Homocoupling | Reduce catalyst loading; ensure strict O |
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[2][1] Organic Letters, 12(20), 4438–4441.[1] [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for the Suzuki-Miyaura Cross-Coupling of Amides. Angewandte Chemie International Edition, 45(8), 1282-1284. (Contextualizing Xantphos utility for amides). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Foundation for XPhos/BrettPhos specificity). [Link]
-
Lobo, P. S., et al. (2012).[3] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[2][4][5][6] Beilstein Journal of Organic Chemistry, 8, 2004–2018. [Link]
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The Evolving Landscape of CSF1R Inhibition: A Comparative Guide to Scaffolds Beyond the 7-Azaindole Core
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target in oncology, immunology, and neurodegenerative diseases. Its role in regulating the differentiation, proliferation, and survival of macrophages and microglia places it at the crossroads of numerous pathological processes. A significant number of small molecule inhibitors targeting CSF1R have been developed, with many incorporating the 7-azaindole scaffold. The archetypal (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol represents a key building block for this class of inhibitors. However, the quest for enhanced selectivity, improved pharmacokinetic profiles, and novel intellectual property has driven the exploration of alternative molecular architectures. This guide provides a comparative analysis of promising alternatives to the 7-azaindole core, supported by experimental data, to inform the next generation of CSF1R inhibitor design.
The Benchmark: Pexidartinib and the 7-Azaindole Scaffold
Pexidartinib (PLX3397), an FDA-approved CSF1R inhibitor for the treatment of tenosynovial giant cell tumor, serves as a crucial reference point.[1][2] Its core structure is a 5-chloro-1H-pyrrolo[2,3-b]pyridine, a close analog of the 5-bromo derivative.[3] The 7-azaindole moiety provides a key hydrogen bonding interaction with the hinge region of the CSF1R kinase domain.[4] While effective, pexidartinib also exhibits activity against other kinases such as c-Kit and FLT3, which can lead to off-target effects.[5][6] This has spurred the development of more selective inhibitors built upon different scaffolds.
The CSF1R Signaling Pathway: A Target for Inhibition
Activation of CSF1R by its ligands, CSF-1 and IL-34, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. Small molecule inhibitors typically function by competing with ATP for the kinase domain's binding site, thereby blocking the initial autophosphorylation and subsequent signal transduction.
Caption: The CSF1R signaling pathway and the point of intervention for small molecule inhibitors.
Alternative Scaffolds for CSF1R Inhibition: A Comparative Analysis
The limitations of the 7-azaindole scaffold have prompted the investigation of several alternative heterocyclic systems. This section compares three promising scaffolds: pyrrolo[2,3-d]pyrimidines, imidazo[4,5-b]pyridines, and quinazolines, with supporting data for representative compounds.
Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a highly versatile and potent core for CSF1R inhibitors. By mimicking the hinge-binding properties of the 7-azaindole, this scaffold allows for extensive structure-activity relationship (SAR) exploration at various positions.
A notable example from this class is compound 12b , which demonstrates low-nanomolar enzymatic activity and favorable cellular potency.[7][8] The design of this compound was inspired by a molecular hybridization and scaffold hopping approach from Pexidartinib.[7]
Table 1: Performance Data for Representative Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitor
| Compound | CSF1R IC50 (nM) | Cellular IC50 (nM) | Kinase Selectivity | Reference |
| 12b | 1.8 | 350 | Selective over a panel of kinases | [7][8] |
| Pexidartinib | 13 | - | CSF1R > c-Kit > FLT3 | [5] |
Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine scaffold offers another promising alternative, with compounds from this series demonstrating potent biochemical and cellular activity against CSF1R. This scaffold has been explored as a novel chemotype, drawing inspiration from previously reported inhibitors like GW2580.[9]
Compound 36 from this series stands out with its potent CSF1R inhibition and acceptable in vitro ADME properties.[9]
Table 2: Performance Data for Representative Imidazo[4,5-b]pyridine CSF1R Inhibitor
| Compound | CSF1R IC50 (nM) | Cellular IC50 (nM, mBMDM) | Kinase Selectivity | Reference |
| 36 | 1.2 | 19 | High selectivity against other class III RTKs | [9] |
| Pexidartinib | 13 | - | CSF1R > c-Kit > FLT3 | [5] |
Quinazoline Core
The quinazoline scaffold is a well-established privileged structure in kinase inhibitor design. Recent work has identified 7-aminoquinazoline derivatives as highly potent and selective CSF1R inhibitors. Molecular docking studies have revealed that this scaffold can form an additional non-classical hydrogen bond with the hinge region of CSF1R, contributing to its enhanced potency.[10][11]
A lead compound from this series, BPR1R024 (12) , exhibits sub-nanomolar CSF1R inhibitory activity and excellent selectivity.[11][12]
Table 3: Performance Data for Representative Quinazoline CSF1R Inhibitor
| Compound | CSF1R IC50 (nM) | Kinase Selectivity (S(35)@1µM) | Reference |
| BPR1R024 (12) | 0.53 | 0.035 (highly selective) | [11][13] |
| Pexidartinib | 13 | - | CSF1R > c-Kit > FLT3 |
Experimental Protocols for the Synthesis of Alternative Scaffolds
To provide practical insights for researchers, this section details the synthetic methodologies for a representative compound from the pyrrolo[2,3-d]pyrimidine and imidazo[4,5-b]pyridine series.
Synthesis of a Pyrrolo[2,3-d]pyrimidine Analog (General Procedure)
The synthesis of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors often involves a convergent strategy utilizing key cross-coupling reactions. The following is a generalized protocol based on the synthesis of compounds like 12b .[7][8]
Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis
Caption: General synthetic workflow for 6-aryl-4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Step-by-Step Protocol:
-
Buchwald-Hartwig Amination: To a solution of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., 1,4-dioxane), add the desired amine (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the 4-amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
-
Suzuki Cross-Coupling: The intermediate from the previous step is dissolved in a mixture of a suitable solvent (e.g., 1,4-dioxane) and water. The corresponding boronic acid or boronic ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) are added. The mixture is heated to reflux under an inert atmosphere until the reaction is complete. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.
Synthesis of an Imidazo[4,5-b]pyridine Analog (General Procedure)
The synthesis of the imidazo[4,5-b]pyridine core typically involves the cyclization of a diaminopyridine derivative. The following is a generalized protocol based on the synthesis of compounds like 36 .[9]
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution: A substituted 2,3-diaminopyridine is reacted with a suitable electrophile (e.g., a fluoro-nitroaromatic compound) in the presence of a base (e.g., DIPEA) in a polar aprotic solvent (e.g., acetonitrile) at an elevated temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to give the crude product.
-
Reduction of the Nitro Group: The nitro-substituted intermediate is reduced to the corresponding amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in a mixture of ethanol and water, or catalytic hydrogenation with Pd/C.
-
Cyclization to form the Imidazo[4,5-b]pyridine Core: The resulting triamine is cyclized to form the imidazo[4,5-b]pyridine ring. This can be accomplished by reacting with cyanogen bromide in a mixture of methanol and water to introduce an amino group at the 2-position, or with other reagents like triethyl orthoformate to yield an unsubstituted C2 position.
-
Final Functionalization: Further modifications, such as N-alkylation or cross-coupling reactions, can be performed on the imidazo[4,5-b]pyridine core to introduce desired substituents and build the final inhibitor molecule.
Conclusion and Future Directions
The development of CSF1R inhibitors has moved beyond the initial reliance on the 7-azaindole scaffold. The exploration of alternative cores such as pyrrolo[2,3-d]pyrimidines, imidazo[4,5-b]pyridines, and quinazolines has yielded highly potent and selective inhibitors with promising preclinical data. This guide provides a comparative overview to aid researchers in the rational design of next-generation CSF1R inhibitors. The choice of scaffold will ultimately depend on the desired balance of potency, selectivity, pharmacokinetic properties, and intellectual property landscape. Future efforts in this field will likely focus on the development of inhibitors with tailored selectivity profiles for specific indications, as well as the exploration of novel allosteric inhibitors to overcome potential resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
